molecular formula C5H7N3O4 B3154754 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid CAS No. 78409-59-3

3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid

Cat. No.: B3154754
CAS No.: 78409-59-3
M. Wt: 173.13 g/mol
InChI Key: BMPNXLCYFGOYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid is a high-purity chemical compound offered with a minimum purity of 95.0% and is characterized by its molecular formula C5H7N3O4 and a molecular weight of 173.128 g/mol . This molecule features a 1,2,4-triazolidine-3,5-dione core, a privileged structure in medicinal chemistry known for its diverse biological activities. Compounds containing this scaffold are frequently investigated for their potential as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents, making them valuable templates in drug discovery research . The propanoic acid side chain enhances the molecule's utility as a versatile building block, allowing researchers to readily incorporate the triazolidinedione pharmacophore into more complex molecules via further synthetic modification. As such, this compound serves as a critical intermediate for the synthesis of novel chemical entities for biological screening and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) before use. This compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O4/c9-3(10)1-2-8-4(11)6-7-5(8)12/h1-2H2,(H,6,11)(H,7,12)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPNXLCYFGOYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN1C(=O)NNC1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 1,2,4-Triazolidine-3,5-Dione (TAD) Scaffold: A Paradigm Shift in Ultrafast Click Chemistry and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the bioconjugation landscape has been dominated by maleimide-cysteine and NHS ester-lysine chemistries. While effective, these traditional methods suffer from inherent limitations: maleimide linkages are susceptible to retro-Michael additions leading to off-target toxicity in antibody-drug conjugates (ADCs), and lysine modifications often yield highly heterogeneous products due to the high abundance of surface-exposed lysine residues.

The 1,2,4-triazolidine-3,5-dione (urazole) scaffold—and its oxidized, highly reactive azo counterpart, the 1,2,4-triazoline-3,5-dione (TAD) —has emerged as a powerful alternative. By enabling ultrafast, chemoselective "click-like" reactions with the phenolic side chains of tyrosine residues, the TAD scaffold provides a hydrolytically and thermally stable C–N covalent linkage [1]. This technical guide explores the mechanistic foundations, experimental causality, and advanced protocols for leveraging TAD chemistry in bioconjugation and dynamic materials science [2].

Mechanistic Foundations: The Urazole-TAD Redox Cycle

The core utility of the TAD scaffold lies in its unique electronic structure. TADs are among the most powerful azo electrophiles known, capable of participating in Diels-Alder cycloadditions, Alder-ene reactions, and electrophilic aromatic substitutions[2].

The Causality of the Precursor Strategy

TADs (the oxidized state) are highly reactive—often presenting as unstable, intensely red-colored solids or gases that rapidly degrade upon exposure to ambient moisture. To bypass this instability, researchers synthesize and store the reduced 1,2,4-triazolidine-3,5-dione (urazole) precursor. The urazole is bench-stable and can be functionalized at the N4 position with alkynes, fluorophores, or drug payloads. Just prior to, or directly during the bioconjugation event, the urazole is oxidized (chemically or electrochemically) to generate the active TAD species [3].

The Tyrosine "Ene-Type" Reaction

When introduced to a protein in aqueous media, the N4-substituted TAD undergoes an electrophilic attack on the electron-rich phenol ring of tyrosine. This aqueous ene-type reaction proceeds via a cyclic transition state, resulting in a stable C–N1 covalent bond at the ortho position of the phenol hydroxyl group [4]. The reaction is complete in under 5 minutes, rivaling the kinetics of copper-catalyzed azide-alkyne cycloaddition (CuAAC) and tetrazine ligations, but without the need for toxic metal catalysts [1].

TAD_Pathway Urazole 1,2,4-Triazolidine-3,5-dione (Stable Urazole Precursor) Oxidation In Situ Oxidation (e.g., DIB, Electrochemistry) Urazole->Oxidation -2e-, -2H+ TAD 1,2,4-Triazoline-3,5-dione (Reactive TAD Scaffold) Oxidation->TAD TyrClick Tyrosine 'Click' Reaction (Aqueous Ene-type) TAD->TyrClick Phenol side chain AlderEne Alder-Ene Reaction (Alkenes/Polymers) TAD->AlderEne Allylic H DielsAlder Diels-Alder Cycloaddition (Conjugated Dienes) TAD->DielsAlder Diene Product1 Stable C-N Linked Tyrosine Conjugate TyrClick->Product1 Product2 Dynamic Covalent / H-Bonded Polymer Networks AlderEne->Product2 DielsAlder->Product2

Mechanistic pathways of the 1,2,4-triazolidine-3,5-dione scaffold from oxidation to conjugation.

Comparative Scaffold Analysis

To understand why the TAD scaffold is replacing legacy chemistries in specific ADC and biomaterials pipelines, we must evaluate the thermodynamic stability of the resulting linkages. Maleimide-thiol conjugates are notorious for undergoing retro-Michael elimination in human blood plasma, transferring the payload to reactive thiols on human serum albumin (HSA). In contrast, the TAD-tyrosine linkage is entirely resistant to retro-ene or hydrolytic cleavage under physiological conditions [1].

Table 1: Comparative Kinetics and Stability of Bioconjugation Scaffolds
Conjugation ChemistryTarget Amino AcidReaction TimeLinkage Stability (pH 7.4)Primary Limitation
TAD Ene-Type Ligation Tyrosine (Phenol)< 5 minsExceptional (C–N bond) Requires in situ oxidation step
Maleimide-Thiol Cysteine (Sulfhydryl)10 - 30 minsPoor (Retro-Michael prone)Payload deconjugation in plasma
NHS-Ester Amidation Lysine (Primary Amine)30 - 120 minsHigh (Amide bond)High heterogeneity; lacks site-selectivity
CuAAC (Click) Azide / Alkyne (Unnatural)1 - 4 hoursExceptional (Triazole)Requires copper toxicity mitigation

Self-Validating Experimental Protocols

The following protocols are engineered to ensure high-fidelity bioconjugation. By integrating internal controls and optimizing the electronic modulation of the triazolinedione system, researchers can achieve near-quantitative yields.

Protocol A: Synthesis and Oxidation of the Urazole Precursor

Causality Check: Why use 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or (diacetoxyiodo)benzene (DIB) for oxidation? These oxidants provide a clean, rapid two-electron oxidation of the urazole without generating harsh acidic byproducts that could prematurely degrade sensitive biological payloads [2].

  • Urazole Assembly: Dissolve ethyl hydrazinecarboxylate (1.0 eq) in THF. Add 1,1′-carbonyldiimidazole (CDI, 1.0 eq) and stir for 2 hours at room temperature.

  • Amine Coupling: Introduce the desired payload-bearing aniline (1.0 eq) and triethylamine (2.0 eq). Stir overnight.

  • Cyclization: Following organic extraction, dissolve the crude intermediate in MeOH and reflux with K₂CO₃ (3.0 eq) for 3 hours. Acidify to pH 2 to precipitate the functionalized 1,2,4-triazolidine-3,5-dione (urazole).

  • In Situ Oxidation: Immediately prior to bioconjugation, dissolve the urazole in a minimal volume of DMF or acetonitrile. Add 0.95 equivalents of DIB. The solution will rapidly turn a deep crimson/red, indicating the successful generation of the active TAD species.

Protocol B: Site-Selective Tyrosine Bioconjugation

Causality Check: Why buffer the protein at pH 7.0–7.4? While the TAD reaction tolerates a wide pH range (pH 2–10), maintaining neutral pH preserves the native tertiary structure of the protein while keeping the tyrosine phenol sufficiently nucleophilic for the ene-type attack [4].

  • Protein Preparation: Buffer exchange the target protein into 50 mM Sodium Phosphate buffer (pH 7.4). Ensure no primary amine or thiol additives (e.g., DTT, Tris) are present, as they can competitively quench the highly electrophilic TAD.

  • Conjugation: To the protein solution, add 1.1 to 5.0 molar equivalents of the freshly oxidized TAD reagent (from Protocol A) under rapid vortexing.

  • Quenching (Self-Validation): The reaction is typically complete within 5 minutes. The disappearance of the red TAD color serves as an internal visual indicator of reaction completion.

  • Purification: Remove excess small molecules via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS.

  • Analytical Validation: Confirm the site of conjugation using LC-MS/MS peptide mapping. Control: Pre-treat a control protein aliquot with tetranitromethane (to nitrate tyrosines); the TAD reaction should fail, validating tyrosine chemoselectivity.

Workflow Step1 Step 1: Urazole Synthesis CDI + Hydrazinecarboxylate Step2 Step 2: In Situ Oxidation DIB or DBDMH Addition Step1->Step2 Step4 Step4 Step2->Step4 Add 1.1-5.0 eq TAD Step3 Step 3: Protein Preparation Phosphate Buffer (pH 7.4) Step3->Step4 Step5 Step 5: Purification SEC or Dialysis Step4->Step5 Step6 Step 6: Validation LC-MS & Peptide Mapping Step5->Step6

Step-by-step workflow for TAD-mediated tyrosine bioconjugation of native proteins.

Advanced Applications: Dynamic Covalent Chemistry

Beyond bioconjugation, the TAD scaffold has revolutionized polymer science. When reacted with dienes or specific unsaturated polymer backbones (e.g., poly(furfuryl methacrylate)) via Alder-ene or Diels-Alder reactions, TADs form adducts that exhibit dynamic covalent behavior.

The resulting triazolidine derivatives can associate via dense, intermolecular hydrogen bonding networks. Because these hydrogen bonds are thermally reversible, heating the polymer disrupts the network, allowing the material to flow and self-heal. Upon cooling, the supramolecular network rapidly re-establishes itself. This dual reactivity—forming a permanent covalent bond with the polymer backbone while providing a dynamic, non-covalent hydrogen-bonding interface—makes the TAD scaffold an unparalleled tool for engineering next-generation self-healing elastomers and smart hydrogels [2].

References

  • Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction ACS Publications (Bioconjugate Chemistry, 2013)[Link]

  • Triazolinediones as Highly Enabling Synthetic Tools ACS Publications (Chemical Reviews, 2016)[Link]

  • Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues National Institutes of Health (PMC)[Link]

  • US8765920B2 - Tyrosine bioconjugation through aqueous Ene-like reactions Google P

The Pharmacological Landscape of Urazole and Triazole Derivatives: Mechanisms, Screening Protocols, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrogen-rich heterocyclic compounds, particularly triazoles (1,2,3- and 1,2,4-isomers) and urazoles (1,2,4-triazolidine-3,5-diones), represent highly privileged scaffolds in modern medicinal chemistry. Their unique physicochemical properties—such as metabolic stability, robust hydrogen-bonding capacity, and conformational rigidity—make them ideal candidates for diverse therapeutic applications, ranging from potent antifungals to targeted anticancer agents. This technical whitepaper explores the core biological activities of these derivatives, details their molecular mechanisms of action, and provides field-proven, self-validating experimental protocols for drug discovery professionals.

Structural Rationale: The "Privileged" Scaffolds

The success of triazole and urazole derivatives in drug development is deeply rooted in their structural chemistry. The 1,2,4-triazole ring serves as a highly stable bioisostere for amides, esters, and carboxylic acids[1]. This bioisosterism allows the molecule to participate in critical non-covalent interactions within enzyme active sites while resisting rapid enzymatic degradation in vivo.

Similarly, urazole derivatives—characterized by their dione (two carbonyl groups) structure—exhibit unique electron-withdrawing properties and conformational rigidity[2]. The carbonyl groups act as excellent hydrogen-bond acceptors, enabling urazoles to anchor securely within the ATP-binding pockets of various kinases, making them highly relevant in oncology and neuropharmacology[3].

Core Biological Activities and Molecular Mechanisms

Antifungal Efficacy via CYP51 Inhibition

The most clinically validated application of 1,2,4-triazole derivatives is their use as broad-spectrum antifungal agents (e.g., fluconazole, voriconazole, posaconazole)[4]. The primary mechanism of action is the targeted inhibition of lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme critical for the biosynthesis of ergosterol[1].

Mechanistic Causality: The unhindered nitrogen atom (N4) of the 1,2,4-triazole ring possesses a lone pair of electrons that coordinates directly with the heme iron atom located in the active site of CYP51[5]. This coordinate covalent bond physically blocks the enzyme's catalytic capability. Consequently, the conversion of lanosterol to ergosterol is halted, leading to a toxic accumulation of 14α-methylated sterols. This accumulation disrupts the fluidity and integrity of the fungal cell membrane, ultimately triggering cell death[6].

CYP51_Mechanism Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Catalyzed by Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols 14α-methylated Sterols (Toxic Accumulation) CYP51->ToxicSterols Inhibited Pathway CellDeath Fungal Cell Death Ergosterol->CellDeath Depletion Triazole Triazole/Urazole Derivative (Inhibitor) Triazole->CYP51 Binds Heme Iron ToxicSterols->CellDeath Membrane Disruption

Triazole-mediated CYP51 inhibition and fungal cell death pathway.

Anticancer and Broad-Spectrum Enzyme Inhibition

Beyond fungal pathogens, triazole and urazole derivatives demonstrate remarkable versatility against human disease targets[7][8].

  • Kinase Inhibition: Urazole-based compounds (such as thiadiazolidinones) have been identified as potent inhibitors of Glycogen Synthase Kinase 3 (GSK-3)[3]. The structural requirements for GSK-3 inhibition rely heavily on the 1,3-relative disubstitution of carbonyl/thiocarbonyl groups, which mimic the hydrogen-bonding pattern of ATP.

  • Metabolic Targets: 1,2,3-triazole derivatives synthesized via click-chemistry have shown significant efficacy as Dipeptidyl Peptidase-4 (DPP-4) and α-glucosidase inhibitors, positioning them as viable leads for anti-diabetic drug development[9].

Quantitative Structure-Activity Relationship (SAR) Summary

To contextualize the potency of these scaffolds, the following table summarizes representative quantitative data across different therapeutic targets based on recent literature.

Compound ClassPrimary TargetRepresentative ActivityKey Structural Feature for Activity
1,2,4-Triazoles (e.g., Voriconazole)CYP51 (Fungi)MIC: 0.1 - 0.5 µg/mLN4 coordination to Heme Iron; Halogenated phenyl groups for hydrophobic pocket fit[4].
1,2,3-Triazoles DPP-4 (Diabetes)IC 50​ : ~14.75 µMTriazole ring acting as a stable linker connecting pharmacophores[9].
Urazoles (Thiadiazolidinones)GSK-3 (Kinase)IC 50​ : 1.0 - 5.0 µMDione core facilitating critical hydrogen-bonding in the ATP pocket[3].
Triazole Hybrids Cancer Cell Lines (MCF-7)IC 50​ : Variable (low µM)Fluorinated benzisoxazole fragments enhancing cellular uptake and target affinity[7].

Experimental Methodologies: Self-Validating Protocols

To ensure high scientific integrity, researchers must employ self-validating assay systems. The following protocols are designed to establish causality—proving that observed phenotypic cell death is directly linked to the specific molecular mechanism of the triazole/urazole derivative.

Protocol 1: High-Throughput CYP51 Inhibition and MIC Determination

Rationale: Simply observing fungal cell death does not confirm CYP51 inhibition. This two-part protocol pairs a phenotypic Minimum Inhibitory Concentration (MIC) assay with a biochemical CYP51 reconstitution assay to isolate enzyme kinetics from whole-cell variables[5].

Step-by-Step Workflow:

  • Compound Preparation: Dissolve synthesized triazole derivatives in DMSO to create a 10 mM stock. Perform serial dilutions in RPMI 1640 medium (ensure final DMSO concentration remains <1% to prevent solvent toxicity).

  • Inoculation (Phenotypic Screen): Seed Candida albicans or Aspergillus fumigatus at 1×103 CFU/mL into 96-well microtiter plates containing the diluted compounds. Incubate at 35°C for 24-48 hours.

  • MIC Determination: Read optical density at 600 nm. The MIC is the lowest concentration inhibiting 90% of growth compared to the drug-free control.

  • CYP51 Reconstitution (Mechanistic Validation): Incubate purified recombinant CYP51 enzyme with lanosterol substrate, NADPH-cytochrome P450 reductase, and the hit compounds.

  • Spectrophotometric Readout: Measure the Type II difference binding spectra (peak at 425-430 nm, trough at 390-410 nm) which directly confirms the coordination of the triazole nitrogen to the heme iron[5].

  • Self-Validation Check: Always include Voriconazole as a positive control (validates enzyme activity) and a vehicle-only control (establishes baseline). If a compound shows low MIC but fails the reconstitution assay, its mechanism of action is off-target (e.g., general membrane lysis).

Protocol 2: Cytotoxicity and Cell Viability (MTT Assay) for Anticancer Screening

Rationale: The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. Because these enzymes are only active in living cells, the assay provides a direct, causal link between mitochondrial metabolic activity and cell viability following exposure to urazole derivatives.

Step-by-Step Workflow:

  • Cell Seeding: Plate target cancer cells (e.g., MCF-7 breast cancer cells) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO 2​ to allow adherence.

  • Compound Treatment: Treat cells with varying concentrations of urazole derivatives (0.1 µM to 100 µM) for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the media and add 100 µL of DMSO to dissolve the formazan crystals.

  • Readout & Validation: Measure absorbance at 570 nm using a microplate reader. Include Doxorubicin as a positive control to validate the dynamic range and sensitivity of the assay.

Screening_Workflow Synthesis Compound Synthesis (Triazoles/Urazoles) InVitro In Vitro Screening (MIC & MTT Assays) Synthesis->InVitro Purified library Target Target Validation (CYP51 / Kinases) InVitro->Target Active Hits Lead Lead Optimization (SAR Analysis) Target->Lead Mechanism Confirmed Lead->Synthesis Structural Refinement

Iterative drug discovery and screening workflow for azole derivatives.

Conclusion

Urazole and triazole derivatives remain foundational to modern pharmacognosy and synthetic drug design. By exploiting their unique structural geometries—specifically the heme-coordinating nitrogen of triazoles and the hydrogen-bonding dione core of urazoles—researchers can design highly selective inhibitors for complex biological targets. The integration of rigorous, self-validating screening protocols ensures that hit compounds are not merely cytotoxic, but are acting through defined, target-specific mechanisms, thereby accelerating the pipeline from bench synthesis to clinical application.

Sources

The Evolution and Application of 1,2,4-Triazolidine-3,5-diones (TADs): From Historical Curiosities to Bioconjugation Powerhouses

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2,4-triazolidine-3,5-diones (urazoles) and their oxidized counterparts, 1,2,4-triazoline-3,5-diones (TADs), represent a uniquely powerful class of heterocyclic compounds. Originally synthesized as chemical curiosities in the late 19th century, TADs are characterized by a highly electrophilic, cis-locked azodicarbonyl core. Today, they are recognized as some of the most potent dienophiles and enophiles in organic chemistry. This whitepaper provides an in-depth technical analysis of the history, mechanistic reactivity, and modern applications of TADs, specifically focusing on their transformative role in chemoselective tyrosine bioconjugation for protein modification and drug development.

Historical Milestones: The Discovery of Urazoles and TADs

The journey of TAD chemistry spans over a century of iterative discovery, marked by key breakthroughs in synthesis and purification:

  • 1887 (The Urazole Core): The foundational synthesis of the 1,2,4-triazolidine-3,5-dione core was first reported by Pinner, who observed a unique cyclization reaction between phenylhydrazine and an excess of urea[1]. Pinner coined the term "urazole" for this new class of five-membered heterocycles[1].

  • 1894 (The First TAD): Thiele and Stange reported the first oxidized, 4-substituted 1,2,4-triazoline-3,5-dione (TAD)[1]. However, early TADs were notoriously difficult to purify and highly unstable, limiting their practical application for decades[1].

  • 1971 (The Cookson Breakthrough): The modern era of TAD chemistry began when Cookson and co-workers developed the first practical, high-yield synthesis of pure crystalline 4-phenyl-TAD (PTAD), which became widely known as "Cookson's reagent"[1]. By utilizing tert-butyl hypochlorite to cleanly oxidize 4-phenylurazole, Cookson bypassed the hazardous heavy metal oxidants of earlier methods[2]. This breakthrough unlocked the widespread use of PTAD as a transformative dienophile in Diels-Alder cycloadditions[3].

Mechanistic Pathways & Reactivity Profiles

The exceptional reactivity of TADs stems from their cyclic azodicarbonyl structure. The rigid, five-membered ring forces the N=N double bond into a cis-conformation, creating an extremely low-lying lowest unoccupied molecular orbital (LUMO). This makes TADs highly susceptible to nucleophilic attack and cycloadditions.

The Tyrosine-Click (Alder-Ene) Reaction

In the 2010s, the Carlos Barbas III laboratory pioneered the use of TADs for site-selective protein bioconjugation[4]. Unlike traditional maleimide-cysteine conjugations, which can suffer from retro-Michael instability in systemic circulation, the TAD-tyrosine reaction forms a highly stable C–N bond[4].

Mechanistically, this proceeds via an aqueous Alder-ene-like pathway:

  • Electrophilic Attack: The electron-deficient azo bond of the TAD attacks the electron-rich phenolic ring of a tyrosine residue (typically at the ortho position).

  • Rearomatization: A rapid proton transfer restores the aromaticity of the phenol, yielding a stable, covalently linked urazole conjugate[5].

G A Urazole Precursor (1,2,4-triazolidine-3,5-dione) B Oxidation (e.g., t-BuOCl or DIB) A->B Oxidant C TAD Reagent (1,2,4-triazoline-3,5-dione) B->C -2H E Alder-Ene Reaction (Aqueous, pH 7) C->E Electrophilic Attack D Tyrosine Residue (Phenolic Side Chain) D->E Nucleophilic Phenol F C-N Linked Tyrosine Conjugate (Stable Bioconjugate) E->F Rearrangement

Mechanistic workflow of TAD generation and subsequent tyrosine bioconjugation.

Quantitative Data: Synthesis and Conjugation Metrics

To design scalable drug-conjugation pipelines, researchers must evaluate both the upstream synthesis of the urazole precursor and the downstream bioconjugation efficiency.

Table 1: Conversion of Anilines to 4-Substituted Urazoles

Using a modern, one-pot synthetic pathway, various aniline derivatives can be converted into functionalized urazoles without isolating intermediate carbamates or semicarbazides[6],[7].

Substrate (Aniline Derivative)MethodReagentsUrazole Yield (%)Melting Point (°C)
AnilineOne-Pot SynthesisEthyl chloroformate, Et₃N, Ethyl carbazate90%204–206
p-ChloroanilineOne-Pot SynthesisEthyl chloroformate, Et₃N, Ethyl carbazate95%233
p-NitroanilineOne-Pot SynthesisEthyl chloroformate, Et₃N, Ethyl carbazate98%265–266
o-NitroanilineOne-Pot SynthesisEthyl chloroformate, Et₃N, Ethyl carbazate93%246–247
Table 2: Tyrosine Bioconjugation Reaction Parameters

TADs exhibit varying conjugation efficiencies depending on the target complexity and the specific TAD derivative used[8],[4].

ReagentTarget SubstratepH RangeReaction TimeConjugation Yield
PTADSmall Peptides (e.g., Angiotensin II)6.0 - 8.0< 5 mins> 95%
PTAD-N₃Bovine Serum Albumin (BSA)7.430 mins~ 80%
[¹⁸F]PTADN-acyl-L-tyrosine methylamide7.010 mins65 ± 5%

Self-Validating Experimental Protocols

The following protocols are engineered to provide built-in causality and visual validation, ensuring high trustworthiness for researchers reproducing these workflows.

Protocol A: One-Pot Synthesis of 4-Phenyl-1,2,4-triazolidine-3,5-dione

Traditional methods required toxic isocyanates. This modern one-pot approach utilizes anilines, minimizing hazardous waste and preventing the loss of intermediates[6].

  • Carbamate Formation: Dissolve aniline (1.0 equiv) in acetone and cool to 0 °C. Add triethylamine (Et₃N, 1.0 equiv). Dropwise, add ethyl chloroformate (1.0 equiv).

    • Causality: Ethyl chloroformate activates the amine, forming a carbamate. This prevents over-alkylation and establishes an excellent leaving group for the next step.

  • Semicarbazide Formation: Stir for 1 hour at 0 °C, then add ethyl carbazate (1.0 equiv) dropwise.

    • Causality: The hydrazine moiety of ethyl carbazate acts as a nucleophile, displacing the ethoxy group of the carbamate to form a semicarbazide intermediate[6].

  • Cyclization: Reflux the reaction mixture for 10 hours.

    • Causality: Thermal energy drives the intramolecular base-catalyzed ring closure, expelling ethanol and forming the highly stable five-membered urazole ring.

  • Validation Checkpoint: The final urazole product precipitates upon cooling. A sharp melting point (204–206 °C) and the presence of a strong N-H stretch at ~3200 cm⁻¹ in IR spectroscopy validate purity without immediate NMR[7].

Synthesis N1 Aniline Derivative N2 Ethyl Chloroformate + Triethylamine N1->N2 N3 Carbamate Intermediate N2->N3 Nucleophilic Acyl Substitution N4 Ethyl Carbazate (Reflux) N3->N4 N5 Semicarbazide Intermediate N4->N5 Hydrazine Addition N6 Cyclization (Base Catalyzed) N5->N6 N7 4-Substituted Urazole N6->N7 Ring Closure

One-pot synthesis workflow of 4-substituted urazoles from aniline derivatives.

Protocol B: Chemoselective Tyrosine Bioconjugation using PTAD

This protocol outlines the orthogonal labeling of a tyrosine-containing protein using a pre-oxidized TAD reagent[4].

  • Reagent Preparation: Dissolve the PTAD derivative in dry N,N-dimethylformamide (DMF) or acetonitrile to create a 100 mM stock.

    • Causality: TADs are highly lipophilic and prone to rapid hydrolysis in purely aqueous media. A dry organic stock ensures reagent integrity prior to conjugation[8].

  • Protein Preparation: Buffer exchange the target protein into 100 mM Tris-HCl or Phosphate buffer at pH 7.4.

    • Causality: A slightly basic pH (7.4) increases the nucleophilicity of the tyrosine phenol ring via partial deprotonation, accelerating the Alder-ene reaction to outcompete background TAD hydrolysis[4].

  • Conjugation: Add the PTAD stock to the protein solution (final organic solvent concentration <10% v/v) at a 5-10 molar excess. Vortex gently.

  • Validation Checkpoint (Self-Indicating Reaction): Active TAD reagents exhibit a vivid carmine/ruby-red color due to the extended conjugation of the azo bond[5]. Upon successful reaction with tyrosine (or eventual hydrolysis), the solution rapidly decolorizes to pale yellow or clear. This immediate visual bleaching serves as a self-validating indicator that the electrophilic species has been consumed.

Conclusion

From Pinner's initial observations in 1887 to Cookson's synthetic breakthroughs in the 1970s, 1,2,4-triazolidine-3,5-diones have evolved from niche heterocycles into foundational tools for modern chemical biology. Their unique combination of extreme electrophilicity and high chemoselectivity makes them indispensable for the development of next-generation antibody-drug conjugates (ADCs) and advanced biomaterials.

References

  • Triazolinediones as Highly Enabling Synthetic Tools Chemical Reviews (ACS Publications) URL:[Link]

  • Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues Molecules (MDPI) URL:[Link]

  • Novel and Efficient Synthesis of 4-Substituted-1,2,4-triazolidine-3,5-diones from Anilines Synthetic Communications (Taylor & Francis) URL:[Link]

  • Chemoselective, oxidation-induced macrocyclization of tyrosine-containing peptides ChemRxiv URL:[Link]

Sources

The Therapeutic Potential of 1,2,4-Triazolidinone Compounds: A Technical Guide to Pharmacophore Optimization and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrogen-containing heterocycles are the cornerstone of modern medicinal chemistry. While fully aromatic 1,2,4-triazoles have long been exploited for their antifungal and anticancer properties, the partially saturated 1,2,4-triazolidin-3-one scaffold has emerged as a superior pharmacophoric hybrid[1]. As a Senior Application Scientist overseeing drug discovery pipelines, I have observed that the transition from flat, aromatic rings to puckered, conformationally flexible systems fundamentally alters target engagement. This whitepaper dissects the structural causality, synthetic methodologies, and therapeutic potential of 1,2,4-triazolidinone derivatives.

Structural Causality: The 1,2,4-Triazolidinone Pharmacophore

The 1,2,4-triazolidin-3-one ring comprises three nitrogen atoms and one carbonyl group. Its defining feature is the loss of full aromaticity, which introduces a puckered ring geometry[1].

  • Hydrogen-Bonding Network: The scaffold acts as a dual hydrogen-bond donor/acceptor. The secondary amine (N-H) and the carbonyl oxygen (C=O) mimic the binding motifs of endogenous substrates (e.g., urea derivatives or nicotinamide)[1].

  • Conformational Flexibility: The non-aromatic nature allows substituents at the C-5 and N-2 positions (such as methyl, phenyl, or 4-hydroxyphenyl groups) to adopt axial or equatorial orientations. This flexibility is critical for induced-fit binding within rigid enzyme active sites, such as the hydrophobic accessory pockets of bacterial dihydrofolate reductase (DHFR) or Poly (ADP-ribose) polymerase-1 (PARP-1)[1][2].

Mechanistic Pharmacology & Target Binding

The therapeutic efficacy of 1,2,4-triazolidinones is largely driven by their ability to inhibit specific metabolic and DNA-repair enzymes. For instance, spiro-fused derivatives, such as spiro[indoline-3,3′-[1,2,4]triazolidin]-one, have demonstrated potent PARP-1 inhibition[3].

Causality in Binding: The carbonyl oxygen of the triazolidinone ring hydrogen-bonds with the catalytic residues in the PARP-1 active site. Simultaneously, the puckered geometry forces the bulky spiro-indoline moiety into the adjacent hydrophobic pocket, displacing water molecules and increasing the entropic driving force of binding[2]. This dual-action binding effectively halts DNA repair mechanisms in rapidly dividing carcinoma cells, inducing apoptosis.

G Pharmacophore 1,2,4-Triazolidin-3-one Core Scaffold Donor Secondary Amine (N-H) Hydrogen Bond Donor Pharmacophore->Donor Acceptor Carbonyl (C=O) Hydrogen Bond Acceptor Pharmacophore->Acceptor Steric C-5 / N-2 Substituents Steric Bulk & π-Stacking Pharmacophore->Steric Target1 Catalytic Asp/Glu Residues Donor->Target1 Binds Target2 Backbone N-H Residues Acceptor->Target2 Interacts Target3 Hydrophobic Accessory Pockets Steric->Target3 Engages Outcome Target Inhibition (e.g., PARP-1, DHFR) Target1->Outcome Target2->Outcome Target3->Outcome

Fig 1: Mechanistic binding pathways of the 1,2,4-triazolidinone pharmacophore to target enzymes.

Validated Experimental Workflow: Multicomponent Synthesis

Traditional linear syntheses of triazolidinones suffer from unstable imine intermediates and poor atom economy. To circumvent this, modern discovery labs employ one-pot multicomponent reactions (MCRs) utilizing heterogeneous catalysts[4]. The following protocol outlines a self-validating workflow for synthesizing a substituted 1,2,4-triazolidin-3-one.

Protocol: Bi₂O₃/ZrO₂-Catalyzed One-Pot Synthesis

  • Step 1: Reagent Stoichiometry & Solvent Selection

    • Action: In a round-bottom flask, dissolve equimolar amounts of phenylhydrazine, a substituted acetophenone (e.g., 4-hydroxyacetophenone), and a cyanate source (or urea) in absolute ethanol.

    • Causality: Absolute ethanol is chosen as a protic solvent to stabilize the polar transition states during the initial nucleophilic addition. The absence of water prevents the premature hydrolysis of the highly reactive cyanate intermediate.

  • Step 2: Catalytic Activation

    • Action: Introduce 5 mol% of Bi₂O₃/ZrO₂ nanoparticle catalyst[4].

    • Causality: The Lewis acidic Bi³⁺ sites coordinate strongly with the carbonyl oxygen of the acetophenone, drastically increasing its electrophilicity. This lowers the activation energy required for the nucleophilic attack by the hydrazine nitrogen, bypassing the need for harsh thermal conditions that could degrade the reactants.

  • Step 3: Cyclocondensation & Reflux

    • Action: Reflux the mixture at 78°C for 4–6 hours. Monitor the reaction strictly via TLC (Hexane:EtOAc 7:3).

    • Causality: Refluxing provides the thermodynamic energy necessary to drive the intramolecular cyclization and subsequent dehydration. Real-time TLC monitoring ensures the reaction is quenched exactly at completion, preventing the formation of thermodynamic degradation products.

  • Step 4: Isolation and Self-Validation

    • Action: Filter the hot mixture to recover the heterogeneous catalyst. Cool the filtrate to 4°C to induce crystallization, then recrystallize from hot ethanol.

    • Causality & Validation: Hot filtration exploits the differential solubility of the organic product and the inorganic catalyst, allowing for catalyst recycling. The protocol is self-validating: immediately post-crystallization, an FT-IR scan must reveal a sharp C=O stretch at ~1680 cm⁻¹ and an N-H stretch at ~3300 cm⁻¹. The absence of a broad primary amine peak confirms the successful cyclization of the triazolidinone core prior to time-intensive NMR characterization.

Quantitative Therapeutic Profiling

The structural modifications of the 1,2,4-triazolidinone core directly correlate with its macroscopic therapeutic metrics. Recent in vitro assays have highlighted the exceptional anti-proliferative activities of these compounds against various human cancer cell lines, often outperforming positive controls like 5-Fluorouracil[3].

Table 1: Cytotoxicity (IC₅₀) of Select 1,2,4-Triazolidinone Derivatives

Compound Class / DerivativeTarget Cell LineIC₅₀ (µM)Putative Mechanism of Action
Spiro[indoline-3,3′-[1,2,4]triazolidin]-oneMCF-7 (Breast Adenocarcinoma)6.9 – 15.0PARP-1 Inhibition / Apoptosis[2]
Spiro[indoline-3,3′-[1,2,4]triazolidin]-oneMGC-803 (Gastric Carcinoma)9.0 – 20.0PARP-1 Inhibition[3]
Spiro[indoline-3,3′-[1,2,4]triazolidin]-oneCNE2 (Nasopharyngeal)10.5 – 25.0Anti-proliferative / Cell Cycle Arrest[3]
5-(4-Hydroxyphenyl)-5-methyl derivativeBacterial Strains (Broad Spectrum)< 10.0DHFR Inhibition (π-stacking)[1]

Conclusion and Future Perspectives

The 1,2,4-triazolidin-3-one scaffold represents a paradigm shift in rational drug design. By leveraging its non-aromatic, puckered geometry, medicinal chemists can achieve highly specific, induced-fit interactions with complex enzyme targets like PARP-1 and DHFR. When coupled with high-yield, one-pot multicomponent synthetic workflows, this pharmacophore offers a highly scalable and tunable platform for the next generation of targeted anticancer and antimicrobial therapeutics.

Sources

The Chemistry and Applications of 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic Acid in Advanced Bioconjugation and Macromolecular Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of bioconjugation and macromolecular engineering, the demand for ultrafast, highly selective, and additive-free coupling chemistries has driven researchers beyond traditional azide-alkyne or maleimide-thiol paradigms. At the forefront of this shift is 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoic acid , a dormant urazole precursor that, upon oxidation, yields one of the most potent electrophiles in click chemistry: the triazolinedione (TAD). This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its physicochemical properties, its role in Tyrosine-selective "Y-Click" bioconjugation, and its utility in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Chemical Identity & Physicochemical Profiling

While structurally simple, 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoic acid (often referred to as 4-(2-carboxyethyl)urazole) is a highly specialized heterocyclic building block. The molecule features a stable 1,2,4-triazolidine-3,5-dione (urazole) core substituted at the 4-position with a propanoic acid tail. This tail serves as a critical synthetic handle, allowing for downstream functionalization (e.g., NHS-esterification) prior to or following core activation.

Table 1: Core Chemical Identifiers and Properties

PropertyValue
IUPAC Name 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoic acid[1]
CAS Number 78409-59-3[1]
Molecular Formula C₅H₇N₃O₄[2]
Molecular Weight 173.13 g/mol [2]
Common Synonyms 4-(2-Carboxyethyl)urazole; CE-Urazole
State at Standard Conditions White to off-white solid
Primary Reactivity Mode Precursor to electrophilic dienophile/enophile

Mechanistic Causality: The Urazole-TAD Axis

The foundational logic behind utilizing 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoic acid lies in its dual-state reactivity. In its native urazole state, the compound is bench-stable and chemically inert under standard physiological conditions.

However, the experimental choice to subject this urazole to mild oxidation (e.g., using a DABCO-Br complex or N-bromosuccinimide) removes two protons and two electrons, converting the core into 4-(2-carboxyethyl)-1,2,4-triazoline-3,5-dione (CE-TAD) . The causality here is electronic: the resulting N=N double bond in the TAD ring is flanked by two strongly electron-withdrawing carbonyl groups, creating an extreme electron deficiency. This makes CE-TAD an exceptionally reactive dienophile for Diels-Alder reactions and an enophile for electrophilic aromatic substitutions[3].

Crucially, the TAD state is characterized by an intense crimson-red color due to the n→π∗ transition of the N=N bond. This provides a built-in, self-validating colorimetric feedback loop for researchers: the presence of the red color confirms successful oxidation, while its disappearance confirms successful conjugation [3].

The "Y-Click" Paradigm: Tyrosine-Selective Bioconjugation

Historically, protein bioconjugation has relied on lysine (amine) or cysteine (thiol) targeting. Lysines are overly abundant, leading to heterogeneous product mixtures, while cysteines are rare and often locked in structural disulfide bridges. Tyrosine presents an optimal "Goldilocks" target: it is moderately abundant and frequently partially surface-exposed.

The CE-TAD derived from our title compound reacts selectively with the ortho-position of the tyrosine phenol ring via an ultrafast, additive-free "Y-Click" reaction [4].

Workflow A 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl) propanoic acid B Oxidation (Anhydrous) A->B DABCO-Br C CE-TAD (Red, Electrophilic) B->C -2e-, -2H+ E Y-Click Reaction (Aqueous, pH 7.4) C->E D Target Protein (Tyrosine Residue) D->E F Tyrosine Bioconjugate (Colorless, Stable) E->F < 5 mins

Fig 1: Reaction workflow from urazole precursor to tyrosine-selective bioconjugation.

Table 2: Kinetic and Operational Comparison of Bioconjugation Strategies

Conjugation StrategyTarget ResidueReaction TimeCatalyst / Additive RequiredByproducts
Y-Click (TAD) Tyrosine< 5 minutes None None
CuAAC Azide/Alkyne1 – 12 hoursCu(I), LigandsNone
Maleimide-Thiol Cysteine< 1 hourNoneNone (Reversible in plasma)
NHS-Ester Lysine1 – 2 hoursNoneN-Hydroxysuccinimide

Macromolecular Engineering & RAFT Polymerization

Beyond protein modification, 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoic acid is a cornerstone in advanced polymer chemistry. By coupling the propanoic acid tail to a Chain Transfer Agent (CTA)—such as a trithiocarbonate—researchers can synthesize urazole-terminated polymers via RAFT polymerization [5].

The causality of this approach solves a major bottleneck in polymer science: the rapid coupling of large steric polymer blocks. Post-polymerization, the dormant urazole end-group is oxidized to the active TAD. When exposed to a diene-terminated polymer block, the TAD undergoes an ultrafast Diels-Alder reaction, fusing the two polymer blocks together in seconds at room temperature, without the need for copper catalysts that would otherwise require rigorous downstream purification [5].

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, utilizing visual and analytical feedback loops to confirm mechanistic success.

Protocol A: Synthesis of CE-TAD via Anhydrous Oxidation

Causality Note: TADs are highly susceptible to hydrolysis in aqueous environments, degrading into unreactive isocyanates or reverting to urazoles. Therefore, oxidation must be performed in strictly anhydrous organic solvents.

  • Preparation: Dissolve 1.0 equivalent of 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoic acid in anhydrous acetonitrile (0.1 M concentration) under an inert argon atmosphere.

  • Oxidation: Add 1.05 equivalents of 1,4-diazabicyclo[2.2.2]octane bromine complex (DABCO-Br).

  • Self-Validation (Visual): Monitor the solution. Within minutes, the colorless solution will transition to a deep, brilliant red, confirming the formation of the N=N double bond of the CE-TAD [3].

  • Isolation: Filter the reaction mixture to remove the precipitated DABCO salt. The resulting red filtrate contains the active CE-TAD.

  • Storage: Evaporate the solvent under reduced pressure and store the highly reactive red solid at -20°C, or use immediately for downstream NHS-esterification or bioconjugation.

Protocol B: Tyrosine-Selective Bioconjugation (Y-Click)

Causality Note: The reaction relies on the nucleophilicity of the phenol ring. Operating at a physiological pH (7.4) ensures the protein remains folded while allowing the highly electrophilic TAD to rapidly attack the ortho-position of surface-exposed tyrosines.

  • Protein Preparation: Prepare a 10–50 μM solution of the target protein in 1X PBS buffer (pH 7.4).

  • Reagent Addition: Dissolve the pre-functionalized CE-TAD derivative (e.g., PEGylated or fluorophore-attached) in a minimal volume of DMF. Add 5 to 10 molar equivalents of the TAD to the aqueous protein solution (ensure final organic solvent concentration remains < 5% v/v to prevent protein denaturation).

  • Self-Validation (Kinetic Tracking): Incubate at room temperature. The deep red color of the TAD will fade to completely colorless within 1 to 5 minutes. This instantaneous bleaching is a direct, instrument-free confirmation that the N=N bond has been consumed by the tyrosine residues [6].

  • Analytical Validation: Purify the bioconjugate using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) to remove any hydrolyzed small molecules. Analyze the eluate via LC-MS to confirm the precise mass shift corresponding to the covalent addition of the functionalized urazole moiety.

References

  • Thermally Triggered Triazolinedione–Tyrosine Bioconjugation with Improved Chemo- and Site-Selectivity Journal of the American Chemical Society URL:[Link]

  • Macromolecular Coupling in Seconds of Triazolinedione End-Functionalized Polymers Prepared by RAFT Polymerization ACS Macro Letters URL:[Link]

  • Triazolinedione Modification of Prenylated Peptides, Proteins, and DNA: Toward a Single-Site Multilabeling Approach for Biomolecules ACS Omega URL:[Link]

  • “Click”-Inspired Chemistry in Macromolecular Science: Matching Recent Progress and User Expectations Macromolecules URL:[Link]

Sources

Advanced Handling, Safety, and Synthesis Protocols for Urazole-Based Compounds and Triazolinediones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Urazole (1,2,4-triazolidine-3,5-dione) and its derivatives are foundational scaffolds in modern organic synthesis, polymer science, and drug development (1)[1]. While urazoles themselves are highly stable, their oxidized counterparts—triazolinediones (TADs)—are among the most reactive dienophiles and enophiles known, enabling ultrafast, catalyst-free click chemistry[1]. This technical guide delineates the physicochemical properties, rigorous safety protocols, and self-validating experimental workflows required to handle these compounds with high scientific integrity.

Physicochemical Profiling and MSDS Directives

Causality in Handling and Storage

Urazoles are stable, crystalline solids that pose minimal acute hazards. However, they serve as direct precursors to TADs. The oxidation of a urazole removes two protons and two electrons, creating an azo linkage (-N=N-) flanked by two electron-withdrawing carbonyl groups. This creates an extremely electron-deficient and reactive system.

Because of this intense electrophilicity, TADs will spontaneously react with ambient atmospheric moisture to revert to their urazole forms, releasing nitrogen gas in the process. Causality of Storage: If TADs are stored at room temperature or in unsealed containers, this spontaneous degradation can lead to dangerous pressure buildup in sealed vials. Therefore, TADs must be stored at <4°C in dark, anhydrous environments (e.g., under Argon or N₂)[1].

Quantitative Safety & Property Data

Table 1: Comparative Physicochemical and Hazard Profiles

Property / HazardUrazole (Unsubstituted)4-Phenylurazole4-Phenyl-TAD (PhTAD)
CAS Number 3232-84-6[2]15988-11-1[3]4233-33-4
Appearance White powder[2]Beige/White powder[4]Crimson/Blood-red crystals
Melting Point 240 - 245 °C[2]200 - 205 °C95 - 98 °C
Reactivity Stable[2]Stable[3]Highly reactive, moisture-sensitive
Primary Hazards Skin/Eye Irritant[2]Harmful if swallowed, Irritant[5]Strong oxidizer, Sensitizer, Gas evolution
Storage RT, dry, well-ventilated[2]RT, dry, well-ventilated[3]<4°C, inert atmosphere (Argon/N₂), dark
PPE and Spill Management

According to established safety data sheets (3), handling urazole compounds requires standard laboratory PPE: NIOSH-approved particulate respirators (if dust is generated), nitrile gloves, and safety goggles[3]. In the event of a spill, avoid dust formation; sweep up and shovel the material into suitable containers for disposal while ensuring adequate ventilation[2][3].

Workflow 1: Synthesis of PhTAD from 4-Phenylurazole

The oxidation of urazoles to TADs historically utilized highly toxic reagents like lead tetraacetate. Modern protocols utilize trichloroisocyanuric acid (TCCA) or N-bromosuccinimide (NBS) for a safer, greener oxidation[1].

Self-Validating System: This reaction is intrinsically self-validating through a distinct chromic shift. The starting material (4-phenylurazole) is a white solid, insoluble in cold dichloromethane (DCM). As oxidation proceeds, the highly soluble, intensely red PhTAD is formed. The reaction is complete when the red color reaches maximum intensity and the white starting material is fully consumed.

Step-by-Step Methodology
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 mmol of 4-phenylurazole in 40 mL of anhydrous DCM under an argon atmosphere.

  • Temperature Control: Cool the suspension to 0°C in an ice bath. Causality: Cooling suppresses the thermal decomposition of the newly formed TAD and prevents solvent boil-off due to the exothermic nature of the oxidation.

  • Oxidation: Slowly add 3.5 mmol of TCCA in small portions over 15 minutes.

  • Validation Checkpoint: Observe the transition. The mixture will turn pink, rapidly deepening to crimson. Cyanuric acid (a byproduct) will precipitate as a white solid.

  • Isolation: Filter the cold suspension rapidly through a pad of anhydrous Celite to remove the cyanuric acid. Concentrate the red filtrate under reduced pressure (water bath <30°C) to yield PhTAD as red crystals. Store immediately under argon at -20°C.

UrazoleOxidation Urazole 4-Phenylurazole (White Suspension) Oxidant Add TCCA in DCM (0°C, Argon) Urazole->Oxidant Reaction Oxidation Reaction (Exothermic) Oxidant->Reaction Validation Visual Validation: Deep Crimson Color Reaction->Validation Chromic Shift Product PhTAD Product (Red Crystals) Validation->Product Filtration & Evaporation Storage Store at -20°C (Moisture-Free) Product->Storage

Caption: Workflow for the self-validating oxidation of 4-phenylurazole to PhTAD.

Workflow 2: Triazolinedione-Indole Click Chemistry

TADs exhibit exceptional reactivity toward dienes (Diels-Alder) and enes (Alder-ene). Recently, the reaction between TADs and indoles has been exploited for dynamic covalent chemistry, allowing for thermally controlled "transclick" reactions (6)[6].

Self-Validating System: The click reaction between the crimson-red PhTAD and a colorless indole derivative is instantaneous at room temperature. The self-validation lies in the immediate bleaching of the red color. If the solution remains pink, it indicates an excess of TAD; if it turns completely colorless instantly, the TAD has been fully consumed.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of the indole substrate in 5 mL of anhydrous ethyl acetate in a 20 mL scintillation vial.

  • Solvent Selection: Causality: Ethyl acetate is chosen over protic solvents (like methanol) because TADs rapidly react with alcohols, which would quench the reagent before the click reaction with the indole can occur[1].

  • Conjugation: Add 1.0 mmol of PhTAD (predissolved in 2 mL anhydrous ethyl acetate) dropwise to the stirred indole solution at room temperature.

  • Validation Checkpoint: The red color of each drop of PhTAD disappears instantly upon contacting the indole solution. Once the exact stoichiometric equivalence is reached, a faint pink tinge may persist.

  • Isolation: The resulting urazole-indole cycloadduct typically precipitates out of solution as a white solid, providing a secondary visual validation. Filter and wash with cold ethyl acetate.

TADClick TAD PhTAD Reagent (Crimson Red) Reaction Electrophilic Aromatic Substitution / Alder-Ene Pathway TAD->Reaction Indole Indole Substrate (Colorless) Indole->Reaction Adduct Urazole-Indole Adduct (Colorless/White Solid) Reaction->Adduct Instant Bleaching Reversibility Thermal Reversibility (Transclick at >100°C) Adduct->Reversibility Heat

Caption: Mechanistic pathway and visual validation of TAD-indole click chemistry.

Environmental Quenching and Disposal

Because TADs are highly reactive and act as strong oxidizers, any unreacted TAD waste must be quenched before disposal to prevent fires or pressurization in waste carboys[7].

Quenching Protocol: Add a small amount of a sacrificial diene (e.g., isoprene) or an alcohol (methanol) directly to the TAD waste. The deep red color will bleach to clear or pale yellow, indicating the TAD has been successfully converted back into a stable, unreactive urazole derivative[1]. The quenched waste can then be safely disposed of in standard organic liquid waste streams as per institutional guidelines.

References

  • Triazolinediones as Highly Enabling Synthetic Tools Source: Chemical Reviews, ACS Publications URL:[Link]

  • SAFETY DATA SHEET: 1,2,4-Triazolidine-3,5-Dione, 4-Phenyl- Source: Fisher Scientific URL:[Link]

  • Design of a thermally controlled sequence of triazolinedione-based click and transclick reactions Source: Nature Communications / PMC (National Institutes of Health) URL:[Link]

Sources

Methodological & Application

Synthesis Protocol for 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid, commonly referred to as 4-(2-carboxyethyl)urazole, is a critical precursor for the generation of triazolinediones (TADs) ()[1]. TADs are exceptionally reactive dienophiles and enophiles, making them indispensable reagents in click chemistry, polymer cross-linking, and bioconjugation workflows ()[1]. The propanoic acid moiety on this specific urazole derivative provides a versatile chemical handle for downstream peptide coupling or surface functionalization.

Historically, urazoles were synthesized via the high-temperature condensation of amines with biurea, a method plagued by harsh conditions and poor yields ()[1]. Modern, high-yielding methodologies favor the generation of a 1-alkoxycarbonyl semicarbazide intermediate followed by base-promoted cyclization ()[2]. This protocol details a robust, field-proven synthesis starting from β -alanine ethyl ester ()[3].

Mechanistic Rationale:

  • Phosgenation: β -alanine ethyl ester is reacted with triphosgene to generate an isocyanate intermediate in situ. Triphosgene is utilized instead of phosgene gas to ensure precise stoichiometric control and enhance laboratory safety ()[3].

  • Nucleophilic Addition: Ethyl carbazate acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form 1-ethoxycarbonyl-4-(2-carboxyethyl)semicarbazide ()[2].

  • Base-Promoted Cyclization: Refluxing the intermediate in aqueous potassium hydroxide (KOH) drives an intramolecular condensation, eliminating ethanol to form the 1,2,4-triazolidine-3,5-dione ring. The highly basic conditions simultaneously saponify the ethyl ester, yielding the free propanoic acid upon acidification ()[4].

Reaction Workflow & Pathway

SynthesisPathway BetaAlanine β-Alanine Ethyl Ester + Triphosgene Isocyanate Isocyanate Intermediate (in situ) BetaAlanine->Isocyanate Phosgenation Semicarbazide 1-Ethoxycarbonyl-4-(2-carboxyethyl) semicarbazide Isocyanate->Semicarbazide EthylCarbazate Ethyl Carbazate (Nucleophilic Attack) EthylCarbazate->Semicarbazide Cyclization Base-Promoted Cyclization (KOH, Reflux) Semicarbazide->Cyclization Intramolecular Condensation Product 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl) propanoic acid Cyclization->Product Acidification (pH 1-2)

Synthesis pathway of 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid via semicarbazide.

Experimental Protocol

Reagents and Equipment
  • Reagents: β -alanine ethyl ester hydrochloride (3.0 mmol), Triphosgene (1.0 mmol), Ethyl carbazate (3.2 mmol), Cesium carbonate ( Cs2​CO3​ , 3.5 mmol), Aqueous Potassium hydroxide (KOH, 5 M), Concentrated HCl (37%), Anhydrous 1,4-dioxane.

  • Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer, ice bath, rotary evaporator, pH meter.

Step-by-Step Methodology

Phase 1: Formation of the Semicarbazide Intermediate ()[5]

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend β -alanine ethyl ester hydrochloride (3.0 mmol) and Cs2​CO3​ (3.5 mmol) in 15 mL of anhydrous 1,4-dioxane. The base neutralizes the hydrochloride salt to free the amine.

  • Phosgenation: Cool the mixture to 0 °C using an ice bath. Slowly add triphosgene (1.0 mmol) in small portions over 5 minutes. (Caution: Triphosgene is highly toxic; perform this step strictly in a well-ventilated fume hood).

  • Stirring: Remove the ice bath and allow the mixture to stir at room temperature for 1.5 hours to ensure complete conversion to the isocyanate intermediate.

  • Carbazate Addition: Add ethyl carbazate (3.2 mmol) to the reaction mixture. Stir continuously overnight (approx. 12–14 hours) at room temperature.

  • Solvent Removal: Evaporate the 1,4-dioxane to dryness under reduced pressure using a rotary evaporator.

Phase 2: Cyclization and Saponification ()[4] 6. Base Addition: Dissolve the dried crude semicarbazide residue in 20 mL of aqueous 5 M KOH. 7. Reflux: Attach a reflux condenser and heat the solution to reflux for 5 hours. This thermal basic treatment drives the intramolecular cyclization to form the urazole ring and simultaneously hydrolyzes the ethyl ester to the free carboxylic acid. 8. Cooling & Acidification: Cool the reaction mixture to 0 °C in an ice bath. Carefully neutralize the solution by dropwise addition of concentrated HCl until the pH reaches 1–2. 9. Isolation: The product, 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid, will precipitate upon acidification. Filter the white solid under vacuum, wash with cold distilled water, and dry overnight in a vacuum desiccator.

Quantitative Data & Optimization

The table below summarizes the optimization of reaction conditions affecting the overall yield and purity of the urazole derivative, demonstrating the superiority of the Cs2​CO3​ /1,4-dioxane system ()[3]:

Base (Phase 1)Solvent (Phase 1)Cyclization Base (Phase 2)Time (Phase 2)Yield (%)Purity (HPLC)
TriethylamineDichloromethane4 M NaOH4 h62%>95%
Potassium CarbonateTetrahydrofuran5 M KOH5 h74%>97%
Cesium Carbonate 1,4-Dioxane 5 M KOH 5 h 88% >99%
Cesium CarbonateToluene5 M KOH8 h81%>98%

Note: Cesium carbonate in 1,4-dioxane provides the optimal solubility and basicity profile for the initial semicarbazide formation, minimizing urea-based side reactions.

Analytical Validation

To ensure the structural integrity of the synthesized 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid, verify the product against the following analytical parameters:

  • 1 H NMR (400 MHz, DMSO- d6​ ): Expected signals at δ 12.2 (br s, 1H, COOH), 10.1 (br s, 2H, urazole NH), 3.55 (t, 2H, CH2​ -N), 2.45 (t, 2H, CH2​ -COOH).

  • ESI-MS (Negative Mode): Expected [M−H]− peak at m/z 172.0 (Exact mass for C5​H7​N3​O4​ is 173.04 Da).

References

  • Ghorbani-Choghamarani, A., Nikoorazm, M., & Azadi, G. (2014). One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Chinese Chemical Letters, 25(3), 451-454. URL:[Link]

  • De Bruycker, K., Billiet, S., Houck, H. A., Chattopadhyay, S., Winne, J. M., & Du Prez, F. E. (2016). Triazolinediones as Highly Enabling Synthetic Tools. Chemical Reviews, 116(6), 3919-3974. URL:[Link]

  • Mallakpour, S. E., & Hajipour, A. R. (2003). Solid-state Synthesis of 1-Ethoxycarbonyl-4-substituted-semicarbazides. Molecules, 8(4), 359-364. URL:[Link]

  • Du Prez, F. E., et al. (2019). Improved synthesis of 4-aryl-1,2,4-triazolidine-3,5-diones and 4-aryl-1,2,4-triazoline-3,5-diones. World Intellectual Property Organization, WO2019121133A1.

Sources

Application Notes and Protocols for One-Pot Synthesis of 4-Substituted-1,2,4-Triazolidine-3,5-Diones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-Substituted-1,2,4-Triazolidine-3,5-Diones (Urazoles)

4-Substituted-1,2,4-triazolidine-3,5-diones, commonly referred to as urazoles, are a class of five-membered nitrogen-containing heterocyclic compounds. Their unique structural features have made them valuable scaffolds in a wide array of applications, ranging from medicinal chemistry to materials science. In the pharmaceutical and drug development sectors, urazole derivatives have demonstrated potential as anticonvulsant, antifungal, and hypolipidemic agents.[1] Beyond their biological activities, these compounds serve as important reagents in organic synthesis and have been utilized in the production of polymers and even in industrial applications such as automobile air bags.[1]

Traditional multi-step syntheses of these valuable compounds often suffer from drawbacks such as low overall yields, the use of hazardous reagents like isocyanates, and complex purification procedures.[2] One-pot synthesis methodologies offer a more streamlined, efficient, and often more environmentally benign approach by conducting multiple reaction steps in a single vessel without the isolation of intermediates. This guide provides detailed application notes and protocols for two robust one-pot methods for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones, tailored for researchers, scientists, and drug development professionals.

Core Synthetic Strategy 1: The Triphosgene-Mediated One-Pot Synthesis

This method provides an efficient route to 4-substituted urazoles from readily available anilines, utilizing triphosgene as a safer solid substitute for gaseous phosgene. The reaction proceeds through the in situ generation of an isocyanate intermediate.

Mechanism and Rationale

The causality of this one-pot synthesis is a sequence of well-orchestrated reactions. The key to this process is the in situ formation of a highly reactive isocyanate intermediate from the starting aniline.

Triphosgene_Mechanism cluster_0 Step 1: In Situ Isocyanate Formation cluster_1 Step 2: Semicarbazide Formation cluster_2 Step 3: Cyclization Aniline Substituted Aniline (R-NH2) Isocyanate Isocyanate (R-N=C=O) Aniline->Isocyanate Triphosgene, Cs2CO3 Triphosgene Triphosgene Semicarbazide Intermediate Isocyanate->Semicarbazide Ethyl Carbazate EthylCarbazate Ethyl Carbazate Urazole 4-Substituted-1,2,4-triazolidine-3,5-dione Semicarbazide->Urazole Base-catalyzed cyclization

Caption: Reaction workflow for the triphosgene-mediated synthesis.

The proposed mechanism begins with the reaction of the substituted aniline with triphosgene in the presence of a base, such as cesium carbonate, to generate the corresponding isocyanate.[1] This is followed by the nucleophilic addition of ethyl carbazate to the isocyanate, forming a semicarbazide intermediate. The final step involves an intramolecular cyclization of this intermediate, driven by a base, to yield the desired 4-substituted-1,2,4-triazolidine-3,5-dione.[1][3]

Detailed Application Protocol

Materials:

  • Substituted aniline (1.0 eq)

  • Triphosgene (0.33 eq)

  • Cesium carbonate (1.17 eq)

  • Ethyl carbazate (1.07 eq)

  • Anhydrous 1,4-dioxane

  • 5 M Potassium hydroxide (KOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (e.g., 3 mmol) and cesium carbonate (3.5 mmol) in anhydrous 1,4-dioxane (10 mL). Stir the mixture at room temperature.

  • Triphosgene Addition: Carefully add triphosgene (1 mmol) in small portions over 2-3 minutes to the stirred solution. Caution: Triphosgene is toxic and moisture-sensitive. Handle in a well-ventilated fume hood.

  • Isocyanate Formation: Continue stirring the reaction mixture at room temperature for 1.5 hours to ensure the complete formation of the isocyanate intermediate.

  • Semicarbazide Formation: Add ethyl carbazate (3.2 mmol) to the reaction mixture and continue stirring overnight at room temperature.

  • Work-up and Cyclization:

    • Remove the solvent under reduced pressure.

    • To the residue, add 5 M aqueous KOH solution and reflux the mixture for 5 hours.

    • Cool the reaction mixture in an ice bath.

  • Precipitation and Isolation:

    • Neutralize the cold solution by the dropwise addition of concentrated HCl until the pH reaches 1-2.

    • A white crystalline product should precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.[1]

Scope and Limitations: A Data-Driven Perspective

This method is applicable to a range of anilines with both electron-donating and electron-withdrawing substituents.

EntrySubstituted AnilineYield (%)
1p-toluidine84
24-isopropylaniline74
34-fluoroaniline82
44-chloroaniline86
54-bromoaniline85
64-nitroaniline78
73-nitroaniline75

Data sourced from Ghorbani-Choghamarani et al. (2014).[1]

Core Synthetic Strategy 2: The Ethyl Chloroformate Approach

This one-pot synthesis offers an alternative to the use of triphosgene, employing ethyl chloroformate to generate a carbamate intermediate, which then proceeds to the final urazole product. This method is noted for its mild reaction conditions and avoidance of highly toxic reagents.[2]

Mechanism and Rationale

The reaction proceeds in a three-step sequence within a single reaction vessel.

EthylChloroformate_Mechanism cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Semicarbazide Formation cluster_2 Step 3: Cyclization Aniline Substituted Aniline (R-NH2) Carbamate Carbamate Intermediate Aniline->Carbamate Ethyl Chloroformate, Triethylamine EthylChloroformate Ethyl Chloroformate Semicarbazide Semicarbazide Intermediate Carbamate->Semicarbazide Ethyl Carbazate EthylCarbazate Ethyl Carbazate Urazole 4-Substituted-1,2,4-triazolidine-3,5-dione Semicarbazide->Urazole Cyclization

Caption: Reaction workflow for the ethyl chloroformate-mediated synthesis.

The first step involves the reaction of an aniline derivative with ethyl chloroformate in the presence of a base like triethylamine to form a carbamate intermediate.[2] This is followed by the reaction with ethyl carbazate to yield a semicarbazide. The final step is the cyclization of the semicarbazide to the desired urazole derivative.[2] A variation of this method utilizes 4-nitrophenyl chloroformate, which can lead to high yields of the final product.[4][5][6]

Detailed Application Protocol

Materials:

  • Substituted aniline (1.0 eq)

  • Ethyl chloroformate (1.0 eq)

  • Triethylamine (1.0 eq)

  • Ethyl carbazate (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stirrer and a nitrogen inlet

  • Ice bath

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline in anhydrous THF.

  • Carbamate Formation: Cool the solution in an ice bath and add triethylamine, followed by the dropwise addition of ethyl chloroformate. Stir the mixture at 0°C for a specified time, then allow it to warm to room temperature.

  • Semicarbazide Formation: Add ethyl carbazate to the reaction mixture and continue stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization and Work-up: Once the reaction is complete, the cyclization to the urazole may occur spontaneously or require heating. The work-up procedure typically involves filtration to remove any solid byproducts, followed by evaporation of the solvent. The crude product can then be purified by recrystallization or column chromatography.

Scope and Limitations: A Data-Driven Perspective

This method has been successfully applied to a variety of aniline derivatives, with yields ranging from 28% to 92%.[2] Notably, this approach has been used to synthesize 2-nitrophenyl urazole, which is challenging to prepare via other methods.[2]

EntrySubstituted AnilineYield (%)
1Aniline85
24-methylaniline92
34-methoxyaniline88
44-chloroaniline82
54-bromoaniline75
64-nitroaniline65
72-nitroaniline72
82-methylaniline28

Data sourced from Mallakpour & Rafiee (2007).[2]

Green Chemistry Approaches

Recent research has focused on developing more environmentally friendly methods for the synthesis of urazole derivatives. A notable example is a catalyst-free, one-pot multi-component synthesis of spiro[indoline-3,3'-[1][2][5]triazolidine]-2,5'-diones in a glycerol-water solvent system. This method offers the advantages of being eco-friendly, avoiding the use of a catalyst, and having a simple work-up procedure with high yields.

Comparative Analysis and Concluding Remarks

Both the triphosgene and ethyl chloroformate one-pot methods offer efficient and reliable pathways to 4-substituted-1,2,4-triazolidine-3,5-diones.

  • Triphosgene Method:

    • Advantages: High yields for a variety of substrates.

    • Disadvantages: Requires the use of the toxic and moisture-sensitive reagent triphosgene.

  • Ethyl Chloroformate Method:

    • Advantages: Milder reaction conditions and avoids highly toxic reagents. It has proven effective for substrates that are difficult to synthesize by other means.[2]

    • Disadvantages: Yields can be lower for some sterically hindered substrates.

The choice of method will ultimately depend on the specific substrate, available laboratory facilities, and safety considerations. The development of greener synthetic routes highlights the ongoing efforts to align chemical synthesis with the principles of sustainability.

References

  • Ghorbani-Choghamarani, A., & Yousofvand, Z. (2014). One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Chinese Chemical Letters, 25(3), 453-456. [Link]

  • Mallakpour, S., & Kowsari, E. (2007). Novel and Efficient Synthesis of 4-Substituted-1,2,4-triazolidine-3,5-diones from Anilines. Synthetic Communications, 37(11), 1927-1934. [Link]

  • Taylor & Francis. (2007). Novel and Efficient Synthesis of 4-Substituted-1,2,4-triazolidine-3,5-diones from Anilines. [Link]

  • Taylor & Francis Online. (2007). Novel and Efficient Synthesis of 4-Substituted-1,2,4-triazolidine-3,5-diones from Anilines. [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Novel 4-Substituted Urazoles. [Link]

  • ResearchGate. (n.d.). A Novel One-Pot Synthesis of 4-Substituted 1,2,4Triazolidine3,5-diones. [Link]

  • Organic Chemistry Portal. (n.d.). Urazole synthesis. [Link]

  • Cottet, F., & Schlosser, M. (2004). A decade review of triphosgene and its applications in organic reactions. European Journal of Organic Chemistry, 2004(20), 4203-4221. [Link]

Sources

Application Notes and Protocols: 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this guide to provide not just the operational "how," but the mechanistic "why" behind utilizing 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid in modern drug discovery. Often referred to as a carboxyethyl-urazole, this compound is a highly specialized bifunctional linker that bridges traditional amine-reactive chemistries with advanced, site-selective "Y-Click" (tyrosine-click) bioconjugation technologies.

Mechanistic Insights: The Causality of Molecular Design

In the landscape of bioconjugation—particularly for Antibody-Drug Conjugates (ADCs) and Targeted Protein Degraders (PROTACs)—the reliance on lysine or cysteine residues presents significant challenges. Lysine conjugation yields highly heterogeneous mixtures due to the abundance of surface amines, while cysteine conjugation requires the reduction of structural disulfides, potentially destabilizing the protein.

Tyrosine conjugation offers a compelling "middle ground." Tyrosines are moderately abundant and typically only partially solvent-exposed, allowing for tighter control over the Drug-to-Antibody Ratio (DAR). To exploit this, 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid was designed with two distinct functional domains:

  • The Propanoic Acid Handle (Preparation Phase): The carboxylic acid tail allows for straightforward, modular attachment to amine-bearing payloads (e.g., cytotoxins, fluorophores) via standard amide coupling (EDC/NHS). The three-carbon chain provides sufficient spacing to prevent steric hindrance between the payload and the reactive warhead without compromising aqueous solubility.

  • The Urazole-TAD Switch (Execution Phase): The 1,2,4-triazolidine-3,5-dione (urazole) ring is bench-stable, allowing the synthesized linker-payload conjugate to be purified and stored. Upon mild in situ oxidation, the urazole converts into a 1,2,4-triazoline-3,5-dione (TAD) . TADs are highly electrophilic azo-compounds that undergo an ultrafast, aqueous ene-type reaction with the phenol ring of tyrosine residues, forming a robust covalent C–N bond [1].

Mechanism Urazole 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl) propanoic acid Oxidation Oxidation (DABCO-Br) Urazole->Oxidation -2e-, -2H+ TAD Triazolinedione (TAD) Highly Electrophilic Oxidation->TAD Conjugate Stable C-N Covalent Conjugate (Ene-type Reaction) TAD->Conjugate Y-Click Tyrosine Target Protein (Exposed Tyrosine) Tyrosine->Conjugate Phenol Attack

Mechanism of Urazole oxidation to TAD and subsequent Tyrosine-selective Y-Click bioconjugation.

Quantitative Comparison of Bioconjugation Strategies

To understand why this specific urazole linker is chosen over traditional methods, we must evaluate the kinetic and structural parameters of the resulting conjugates. The data below summarizes the advantages of TAD-mediated Y-Click chemistry [1, 2].

Conjugation TargetReagent TypeRelative Abundance in mAbsReaction Kinetics (M⁻¹s⁻¹)Conjugate StabilityHeterogeneity (DAR Variance)
Lysine NHS EsterHigh (~80-100)Moderate (~10¹)High (Amide Bond)Very High
Cysteine MaleimideLow (Requires reduction)Fast (~10³)Moderate (Retro-Michael risk)Low
Tyrosine TAD (Y-Click) Moderate (~10-20 exposed)Ultrafast (>10³)Very High (C–N Bond)Moderate-Low

Application Workflows in Drug Design

Synthesis of Homogeneous Antibody-Drug Conjugates (ADCs)

By utilizing the propanoic acid linker, researchers can pre-assemble a payload-urazole module. Oxidation immediately prior to introduction to the monoclonal antibody ensures that the highly reactive TAD species only exists in the presence of the target tyrosines, minimizing off-target hydrolysis. The distinct carmine red color of the TAD intermediate provides a self-validating visual cue: as the Y-click reaction proceeds, the color dissipates, confirming successful conjugation [3].

Peptide Macrocyclization

Beyond ADCs, this linker is utilized to synthesize cyclic peptides. By incorporating the urazole moiety onto the N-terminus or a lysine side chain of a linear peptide containing a distal tyrosine, mild oxidation triggers spontaneous intramolecular macrocyclization. This restricts the peptide's conformational flexibility, vastly improving its proteolytic stability and binding affinity [2].

Workflow Payload Amine-bearing Payload (Drug/Fluorophore) Coupling Amide Coupling (EDC/NHS) Payload->Coupling Linker Propanoic Acid Urazole Linker Linker->Coupling Intermediate Urazole-Payload Conjugate Coupling->Intermediate Oxidation In Situ Oxidation Intermediate->Oxidation Reactive TAD-Payload Conjugate Oxidation->Reactive ADC Homogeneous ADC (Tyrosine-Linked) Reactive->ADC Antibody Monoclonal Antibody Antibody->ADC

Step-by-step workflow for generating Tyrosine-linked Antibody-Drug Conjugates (ADCs).

Experimental Protocols

The following protocols represent a self-validating system designed to ensure maximum yield and minimal off-target reactivity.

Protocol A: Pre-activation and Payload Coupling (Urazole-Payload Synthesis)

Causality Check: We activate the propanoic acid handle before oxidizing the urazole. TADs are incompatible with primary amines (they will react destructively); therefore, the amide bond to the payload must be formed while the warhead is safely in its inert urazole state.

  • Activation: Dissolve 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid (1.0 eq) in anhydrous DMF. Add N-hydroxysuccinimide (NHS, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

  • Incubation: Stir at room temperature for 2 hours under nitrogen to form the active NHS-ester.

  • Coupling: Add the amine-bearing payload (e.g., a functionalized MMAE toxin) (0.9 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir overnight.

  • Purification: Purify the resulting Urazole-Payload conjugate via preparative RP-HPLC and lyophilize. Note: The conjugate is stable and can be stored at -20°C for months.

Protocol B: In Situ Oxidation and Tyrosine Bioconjugation (Y-Click)

Causality Check: TADs are susceptible to hydrolysis in water. Therefore, oxidation is performed in an organic water-miscible solvent (like acetonitrile), and the activated TAD is spiked directly into the buffered protein solution.

  • Protein Preparation: Dilute the target protein/antibody to 2–5 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4. Ensure the buffer is free of Tris or primary amine additives, which can competitively react with TADs.

  • Oxidation: Dissolve the Urazole-Payload conjugate in anhydrous Acetonitrile (MeCN) to a concentration of 10 mM. Add 1.0 eq of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or DABCO-Br complex.

  • Validation: Observe an immediate color change from colorless to carmine red/pink , indicating the successful generation of the TAD electrophile [3].

  • Bioconjugation: Immediately (within 1 minute of oxidation) add the red TAD solution to the protein mixture (typically 5–10 molar equivalents of TAD relative to the protein).

  • Monitoring: The reaction is complete when the pink color completely dissipates (usually <5 minutes), indicating the TAD has been consumed by the tyrosine ene-type reaction and background hydrolysis.

  • Cleanup: Remove excess small molecules via size-exclusion chromatography (SEC) or spin-filtration (e.g., Amicon Ultra).

References

  • Ban, H., Gavrilyuk, J., & Barbas, C. F. (2010). Tyrosine Bioconjugation through Aqueous Ene-Type Reactions: A Click-Like Reaction for Tyrosine. Journal of the American Chemical Society. URL:[Link]

  • Keyes, E. D., Mifflin, M. C., Austin, M. J., et al. (2023). Chemoselective, Oxidation-Induced Macrocyclization of Tyrosine-Containing Peptides. Journal of the American Chemical Society. URL:[Link]

  • Sato, S. (2024). Tyrosine Bioconjugation Using Stably Preparable Urazole Radicals. Tetrahedron Chem. URL:[Link]

Application Note: Isocyanate-Free One-Pot Synthesis of 4-Aryl-1,2,4-triazolidine-3,5-diones via Triphosgene Activation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Experimental Protocol & Technical Guide

Strategic Overview & Mechanistic Causality

The 1,2,4-triazolidine-3,5-dione (urazole) scaffold is a critical precursor for triazolinediones (TADs), which are highly enabling reagents in click chemistry, polymer crosslinking, and bioconjugation[1]. Traditionally, synthesizing these scaffolds required the use of highly toxic, gaseous phosgene or pre-synthesized, unstable aryl isocyanates[1].

  • Stoichiometric Efficiency: One mole of triphosgene decomposes in situ to generate exactly three moles of phosgene[2]. Therefore, reacting 1.0 equivalent of triphosgene with 3.0 equivalents of an aniline derivative perfectly balances the equation to yield 3.0 equivalents of the aryl isocyanate intermediate[2].

  • Base-Promoted Cascade: The addition of a base like Cesium Carbonate ( Cs2​CO3​ ) serves a dual purpose. First, it acts as an acid scavenger to neutralize the HCl generated during phosgenation. Second, it provides the necessary alkaline environment to drive the subsequent intramolecular cyclization of the semicarbazide intermediate into the final urazole ring[2].

Mechanistic Workflow

Pathway Step1 Aniline (3 eq) + Triphosgene (1 eq) Base Cs2CO3 (3.5 eq) 1,4-Dioxane Step1->Base Room Temp 2-3 min addition Isocyanate Aryl Isocyanate (In Situ) Base->Isocyanate Phosgenation (- HCl) Semicarbazide Semicarbazide Intermediate Isocyanate->Semicarbazide Nucleophilic Addition Carbazate Ethyl Carbazate (3.2 eq) Carbazate->Semicarbazide Added after 1.5 h Urazole 4-Aryl-urazole (Final Product) Semicarbazide->Urazole Base-Promoted Cyclization (Overnight)

Figure 1: Mechanistic workflow for the one-pot synthesis of 4-aryl-urazoles from anilines.

Safety Infrastructure & Self-Validating Controls

Triphosgene is fatal if inhaled and reacts with moisture to release phosgene gas[3]. A protocol is only as robust as its safety and validation checkpoints. This workflow is designed as a self-validating system :

  • Engineering Controls: All operations, including weighing, must be performed in a certified fume hood[4]. Phosgene indicator badges must be placed inside and immediately outside the hood sash. A color change instantly invalidates the safety of the setup, prompting immediate evacuation.

  • Active Quenching System: The reaction flask exhaust must be routed through a scrubber containing 1M NaOH or 10% aqueous ammonia to neutralize off-gassed phosgene[5].

  • In-Process Chemical Validation: Aryl isocyanates are difficult to isolate. To validate the success of Step 1 before proceeding, remove a 10 µL aliquot and quench it in 1 mL of methanol. This rapidly converts the isocyanate into a stable methyl carbamate, which can be easily verified via TLC (UV active) or LC-MS.

Experimental Protocol

Reference standard adapted from the methodology of[2].

Reagents Required:

  • Substituted Aniline: 3.0 mmol

  • Triphosgene: 1.0 mmol (0.297 g)

  • Ethyl Carbazate: 3.2 mmol (0.333 g)

  • Cesium Carbonate ( Cs2​CO3​ ): 3.5 mmol (1.14 g)

  • Anhydrous 1,4-Dioxane: 10 mL

Step 1: In Situ Isocyanate Generation
  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add the substituted aniline (3.0 mmol) and Cs2​CO3​ (3.5 mmol) in 10 mL of anhydrous 1,4-dioxane[2].

  • Activation: Weigh the triphosgene (1.0 mmol) in a sealed vial. Add the solid triphosgene to the reaction mixture in small portions over 2–3 minutes at room temperature[2].

    • Causality: Portion-wise addition prevents a sudden, uncontrollable spike in phosgene evolution and thermal runaway.

  • Maturation: Stir the mixture at room temperature for 1.5 hours[2]. Perform the methanol-quench TLC validation (described in Section 3) to ensure complete consumption of the aniline.

Step 2: Semicarbazide Condensation & Cyclization
  • Condensation: Once isocyanate conversion is confirmed, add ethyl carbazate (3.2 mmol) directly to the flask[2].

    • Causality: A slight stoichiometric excess (3.2 mmol vs. 3.0 mmol theoretical isocyanate) ensures total consumption of the toxic isocyanate intermediate.

  • Cyclization: Stir the reaction mixture overnight (16–24 hours) at room temperature[2].

    • Causality: While the semicarbazide forms rapidly, the subsequent elimination of ethanol to close the 1,2,4-triazolidine-3,5-dione ring requires extended time under the mild basic conditions provided by Cs2​CO3​ [2].

Step 3: Workup & Decontamination
  • Solvent Removal: Transfer the flask to a rotary evaporator located inside a fume hood (or ensure the vacuum pump is vented to a base trap)[5]. Concentrate under reduced pressure.

  • Extraction: Dilute the crude residue with 20 mL of deionized water and extract with Ethyl Acetate ( 3×15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify the target urazole via recrystallization (typically from EtOH/Water) or silica gel flash chromatography.

  • Decontamination: Treat all filter cakes, aqueous washes, and glassware with 1M NaOH or aqueous ammonia for 24 hours prior to standard waste disposal to destroy residual phosgene equivalents[5].

Quantitative Yield Analysis

The electronic nature of the aniline substituent directly impacts the nucleophilicity during the initial phosgenation and the subsequent cyclization efficiency. Electron-donating groups generally provide higher yields, while electron-withdrawing groups require longer reaction times[6].

Aniline DerivativeR-Group SubstituentReaction Time (Step 2)Isolated Yield (%)Physical State
Aniline-H24 h75%White Solid
p-Toluidine4- CH3​ 24 h82%White Solid
4-Isopropylaniline4- CH(CH3​)2​ 24 h80%White Solid
4-Chloroaniline4- Cl 24 h68%Pale Yellow Solid
4-Nitroaniline4- NO2​ 48 h54%Yellow Solid

Table 1: Representative yields for the one-pot synthesis of 4-substituted urazoles via triphosgene activation. Data synthesized from established literature parameters[2][6].

References

  • Ghorbani-Choghamarani, A., Nikoorazm, M., & Azadi, G. (2014). One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Chinese Chemical Letters, 25(3), 451-454.[Link]

  • De Bruycker, K., Billiet, L., Houck, H. A., Chattopadhyay, S., Winne, J. M., & Du Prez, F. E. (2016). Triazolinediones as Highly Enabling Synthetic Tools. Chemical Reviews, 116(6), 3919–3974.[Link]

  • University of Toronto Environmental Health & Safety. (2026). Standard Operating Procedure: Using Triphosgene in the Lab.[Link]

  • Zheng, X., et al. (2018). A decade review of triphosgene and its applications in organic reactions. National Institutes of Health (PMC).[Link]

Sources

Application Note: Advanced Analytical Techniques for Real-Time Monitoring of Urazole Synthesis Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Importance of Precision in Urazole Synthesis

Urazole and its derivatives are pivotal building blocks in medicinal chemistry and materials science, often serving as precursors to highly reactive triazolinediones for use in "click" chemistry and bioconjugation.[1][2] The synthesis of the urazole core, typically through the cyclization of substituted semicarbazides or other related pathways, requires careful control to maximize yield and minimize impurities.[2][3] Real-time monitoring of these reactions is not merely a quality control measure; it is a critical component of process analytical technology (PAT) that provides deep mechanistic insights, enables precise endpoint determination, and facilitates rapid process optimization. This application note details robust analytical methodologies for the diligent monitoring of urazole synthesis, empowering researchers and process chemists to achieve greater control and reproducibility.

This guide is structured to provide not just procedural steps but the underlying scientific rationale, ensuring that the protocols are adaptable and the results are reliable. We will explore a suite of offline and in-situ analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and in-situ vibrational spectroscopy (FTIR/Raman).

Strategic Approach to Reaction Monitoring

A multi-faceted approach to analytical monitoring provides a comprehensive understanding of the reaction dynamics. The choice of technique depends on the specific reaction conditions, the chemical nature of the reactants and products, and the information required (e.g., quantitative analysis, structural confirmation, or real-time kinetics).

cluster_0 Urazole Synthesis Reaction cluster_1 Analytical Monitoring Workflow Reactants Reactants Reaction_Mixture Reaction_Mixture Reactants->Reaction_Mixture Initiation Product_Formation Product_Formation Reaction_Mixture->Product_Formation Progression Sampling Sample Collection (Aliquot or In-Situ Probe) Reaction_Mixture->Sampling InSitu_Analysis In-Situ Analysis (FTIR, Raman) Reaction_Mixture->InSitu_Analysis Direct Measurement Offline_Analysis Offline Analysis (HPLC, NMR, MS) Sampling->Offline_Analysis Quench & Prepare Data_Analysis Data Analysis & Interpretation Offline_Analysis->Data_Analysis InSitu_Analysis->Data_Analysis Process_Control Process Control & Optimization Data_Analysis->Process_Control

Caption: A strategic workflow for monitoring urazole synthesis, combining both offline and in-situ analytical techniques for comprehensive process understanding and control.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Analysis

HPLC is an indispensable tool for monitoring the progress of urazole synthesis due to its high resolving power and quantitative accuracy. It allows for the separation and quantification of the starting materials, intermediates, the urazole product, and any potential byproducts or degradation products.[4]

Causality Behind the Method:

The choice of a reversed-phase HPLC method is predicated on the polar nature of urazole and its common precursors. A C18 column provides a non-polar stationary phase that retains the analytes based on their hydrophobicity. A gradient elution with a polar mobile phase (e.g., water/acetonitrile or methanol) allows for the effective separation of compounds with varying polarities, which is typical in a reaction mixture. UV detection is suitable as the urazole ring system and many of its precursors contain chromophores that absorb in the UV range.

Protocol for HPLC Monitoring of Urazole Synthesis

Objective: To quantify the consumption of reactants and the formation of the urazole product over time.

Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or a phosphate buffer for pH adjustment of the mobile phase.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of a suitable solvent (e.g., a 50:50 mixture of Mobile Phase A and B). This prevents further reaction.

    • If the reaction mixture contains solid particles, filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[5][6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 214 nm (or the λmax of the urazole product if known).[7]

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Data Analysis:

    • Identify the peaks corresponding to the reactants and the urazole product based on their retention times (determined by injecting standards).

    • Integrate the peak areas.

    • Plot the peak area of the urazole product and the reactants against time to generate a reaction profile. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.

Parameter Typical Value/Condition Rationale
Stationary Phase C18 (Reversed-Phase)Good retention for polar to moderately non-polar compounds like urazole.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidProvides good peak shape and resolution. Formic acid aids in protonating silanols and analytes.
Detection UV at 214 nmUrazole and precursors often have UV absorbance at lower wavelengths.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing a balance between speed and resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation and Kinetic Analysis

NMR spectroscopy is a powerful technique for monitoring urazole synthesis as it provides detailed structural information about the molecules in the reaction mixture.[1] By observing the disappearance of signals from the starting materials and the appearance of new signals from the urazole product, the reaction progress can be tracked.[1]

Causality Behind the Method:

The principle of using NMR for reaction monitoring lies in the unique chemical shifts of atomic nuclei (typically ¹H) in different chemical environments. As the reaction proceeds, the chemical environment of the nuclei changes, leading to a change in their resonance frequencies. This allows for the direct observation of the conversion of reactants to products. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte signals.[8][9]

Protocol for NMR Monitoring

Objective: To monitor the conversion of a key functional group from the reactant to the urazole product.

Instrumentation and Consumables:

  • NMR spectrometer (300 MHz or higher).

  • High-quality 5 mm NMR tubes.

  • Deuterated solvent compatible with the reaction solvent (e.g., DMSO-d₆, CDCl₃).[10]

  • Glass Pasteur pipettes and cotton wool for filtration.[11]

Step-by-Step Protocol:

  • Sample Preparation:

    • Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • If the reaction solvent is not deuterated, remove the solvent under reduced pressure or by a stream of nitrogen.[12]

    • Dissolve the crude residue in approximately 0.6-0.7 mL of a suitable deuterated solvent.[9][10]

    • Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[11]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Key parameters:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-64 (depending on concentration).

      • Relaxation Delay (d1): 5 seconds (to ensure quantitative integration).

  • Data Analysis:

    • Identify a characteristic, well-resolved signal for both a key reactant and the urazole product.

    • Integrate these signals.

    • The percentage conversion can be calculated using the following formula:

      • % Conversion = [Integral of Product Signal / (Integral of Product Signal + Integral of Reactant Signal)] * 100

cluster_0 NMR Sample Preparation for Reaction Monitoring Aliquot 1. Withdraw Aliquot from Reaction Solvent_Removal 2. Remove Reaction Solvent (if not deuterated) Aliquot->Solvent_Removal Dissolve 3. Dissolve in Deuterated Solvent Solvent_Removal->Dissolve Filter 4. Filter into NMR Tube Dissolve->Filter Acquire 5. Acquire Spectrum Filter->Acquire

Caption: Step-by-step workflow for preparing a sample from a reaction mixture for NMR analysis.

Mass Spectrometry (MS): For Rapid Molecular Weight Confirmation

Mass spectrometry is an excellent tool for rapid confirmation of product formation by providing molecular weight information. Direct infusion MS, without prior chromatographic separation, is particularly useful for a quick check of the reaction progress.[13][14]

Causality Behind the Method:

Direct infusion MS introduces a diluted sample directly into the ion source of the mass spectrometer.[13] Techniques like electrospray ionization (ESI) are "soft" ionization methods that typically generate protonated molecules ([M+H]^+)\ or other adducts, allowing for the straightforward determination of the molecular weight of the compounds in the solution.[13] This makes it ideal for confirming the presence of the desired urazole product.

Protocol for Direct Infusion MS

Objective: To quickly confirm the presence of the urazole product in the reaction mixture.

Instrumentation and Consumables:

  • Mass spectrometer with an ESI source.

  • Syringe pump.

  • HPLC-grade methanol or acetonitrile.

Step-by-Step Protocol:

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10 µL) from the reaction.

    • Dilute the aliquot significantly (e.g., 1:1000) with a suitable solvent like methanol or acetonitrile.

  • MS Analysis:

    • Set up the mass spectrometer in positive ion ESI mode.

    • Infuse the diluted sample into the ion source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.[15]

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Look for the m/z value corresponding to the expected protonated molecule ([M+H]^+)\ of the urazole product.

    • The presence of this ion confirms the formation of the product.

Parameter Typical Setting Rationale
Ionization Mode Electrospray (ESI), PositiveESI is a soft ionization technique suitable for polar molecules. Urazoles readily form [M+H]⁺ ions.
Infusion Rate 5-10 µL/minA slow, steady flow rate ensures stable spray and ionization.
Solvent Methanol or AcetonitrileVolatile organic solvents that are compatible with ESI.

In-Situ Spectroscopy (FTIR & Raman): For Real-Time, Non-Invasive Monitoring

In-situ vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman, are transformative for reaction monitoring as they provide real-time data without the need for sampling.[16] An immersion probe is placed directly into the reaction vessel, continuously collecting spectra as the reaction progresses.[16]

Causality Behind the Method:
  • FTIR Spectroscopy: This technique measures the absorption of infrared light by molecules, which corresponds to specific vibrational modes of functional groups. For urazole synthesis, one can monitor the disappearance of a key vibrational band from a reactant (e.g., the isocyanate stretch around 2250 cm⁻¹ if applicable) and the appearance of a band from the urazole product (e.g., a C=O stretch).

  • Raman Spectroscopy: This technique measures the inelastic scattering of monochromatic light (from a laser). It is also sensitive to the vibrational modes of molecules. Raman is particularly advantageous for reactions in aqueous media, as water is a weak Raman scatterer. It is also excellent for monitoring changes in aromatic rings and C=C bonds.[7][17][18]

Protocol for In-Situ FTIR/Raman Monitoring

Objective: To continuously track the concentration of reactants and products in real-time.

Instrumentation:

  • FTIR or Raman spectrometer equipped with a fiber-optic immersion probe.

  • Reaction vessel with a port for the probe.

Step-by-Step Protocol:

  • Setup:

    • Insert the immersion probe into the reaction vessel, ensuring the probe tip is fully submerged in the reaction mixture.

    • Collect a background spectrum of the reaction mixture before initiating the reaction.

  • Data Acquisition:

    • Initiate the reaction (e.g., by adding the final reagent or increasing the temperature).

    • Begin collecting spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis:

    • Identify spectral bands unique to the reactants and the urazole product.

    • Plot the intensity (or area) of these characteristic peaks over time. This creates a real-time reaction profile, showing the consumption of reactants and the formation of the product.

cluster_0 In-Situ Spectroscopy Workflow Insert_Probe 1. Insert Probe into Reactor Background 2. Collect Background Spectrum Insert_Probe->Background Initiate 3. Initiate Reaction Background->Initiate Collect_Spectra 4. Collect Spectra vs. Time Initiate->Collect_Spectra Analyze 5. Analyze Peak Intensity Changes Collect_Spectra->Analyze

Caption: A generalized workflow for real-time reaction monitoring using in-situ FTIR or Raman spectroscopy.

Conclusion

The effective monitoring of urazole synthesis is crucial for achieving high-quality products and developing efficient, scalable processes. The analytical techniques detailed in this application note—HPLC, NMR, MS, and in-situ spectroscopy—provide a comprehensive toolkit for the modern researcher and process chemist. HPLC offers unparalleled quantitative accuracy for offline analysis. NMR provides critical structural information and is also suitable for quantitative studies. Direct infusion MS serves as a rapid method for confirming product formation. Finally, in-situ FTIR and Raman spectroscopy offer the ultimate in process understanding by providing continuous, real-time data without invasive sampling. By judiciously applying these techniques, scientists can gain a deeper understanding of their chemical transformations, leading to more robust and reliable synthesis of urazole and its derivatives.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Direct Infusion. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Culka, A., et al. (n.d.). Application of Raman spectroscopy for study of nitrogen containing compounds for astrobiological purposes. Charles University. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Western University. (2013, September 9). NMR SAMPLE PREPARATION. Retrieved from [Link]

  • Shimadzu. (n.d.). Confirmation of Synthesis of Organic EL Materials Using Direct Infusion Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Direct Infusion-Multiple Reaction Monitoring Mass Spectrometry for Quantification of Heat Shock Proteins. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Sample Preparation for HPLC. Retrieved from [Link]

  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Retrieved from [Link]

  • LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]

  • University of Bergen. (n.d.). Guidelines for mass spectrometric analysis. Retrieved from [Link]

  • MDPI. (2021, December 13). Exploiting Urazole's Acidity for Fabrication of Hydrogels and Ion-Exchange Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Sustainable Synthesis Routes towards Urazole Compounds | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Raman spectra of nitrogen-containing organic compounds obtained in high altitude sites using a portable spectrometer: Possible application for remote robotic Titan studies | Request PDF. Retrieved from [Link]

  • Beilstein Journals. (2013, September 11). Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis: Equipment interface and assessment in four medicinally-relevant reactions. Retrieved from [Link]

  • Mettler-Toledo. (2016, September 2). In Situ FTIR Reaction Monitoring. YouTube. Retrieved from [Link]

  • Frontiers. (2025, July 17). Integrating Raman spectroscopy and optical meters for nitrogen management in broccoli seedlings. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 18). Integrating Raman spectroscopy and optical meters for nitrogen management in broccoli seedlings. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sustainable Synthesis Routes towards Urazole Compounds. Retrieved from [Link]

  • Semantic Scholar. (2021, August 27). Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing. Retrieved from [Link]

Sources

Application Note: 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic Acid as a Versatile Linker for Tyrosine-Targeted Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Protein Chemists, and Antibody-Drug Conjugate (ADC) Development Professionals Content Focus: Mechanistic rationale, quantitative reaction parameters, and self-validating protocols for site-selective bioconjugation.

Executive Summary & Mechanistic Rationale

Historically, protein bioconjugation has relied heavily on targeting highly abundant lysine residues or relatively rare cysteine residues[1]. However, the high frequency of lysine often leads to heterogeneous, over-conjugated products, while cysteine modification frequently requires the reduction of structurally critical disulfide bonds[2]. Tyrosine presents an optimal middle ground: it is moderately abundant, and its amphiphilic phenolic ring is often partially buried within the tertiary structure, allowing for highly site-selective conjugation[3] .

3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid (an aliphatic carboxyethyl urazole) serves as a highly modular, bifunctional linker for tyrosine-targeted "click" chemistry.

  • The Propanoic Acid Tail: Provides a stable, derivatizable carboxylic acid handle for attaching payloads (e.g., fluorophores, PEG chains, or cytotoxic drugs) via standard EDC/NHS coupling[4].

  • The Urazole Core: Once the payload is attached, the inert urazole core is activated via mild oxidation to form a highly reactive triazolinedione (TAD) intermediate[3].

The TAD species undergoes a rapid, transition-metal-free ene-type reaction at the ortho-carbon of the tyrosine phenol ring[4] . This forms a highly stable covalent C-C and C-N linkage. Crucially, recent literature has revealed that TADs can also react with solvent-exposed tryptophan (Trp) residues[5]; however, this off-target reactivity is highly pH-dependent. By strictly maintaining the reaction at pH 7.0–7.4, tyrosine selectivity is maximized, whereas dropping the pH to 4.0 shifts the kinetic preference toward tryptophan[5] .

Mechanism Urazole 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl) propanoic acid Oxidation Oxidation (DBDMH) Urazole->Oxidation TAD Triazolinedione (TAD) Reactive Intermediate Oxidation->TAD Reaction Ene-Type 'Click' Reaction (ortho-position) TAD->Reaction Target Protein Tyrosine Residue (Phenolic Ring) Target->Reaction Conjugate Stable Tyrosine Bioconjugate (C-C and C-N bonds) Reaction->Conjugate

Fig 1: Mechanistic pathway of urazole oxidation and subsequent tyrosine-click bioconjugation.

Quantitative Reaction Parameters & Causality Matrix

To ensure reproducibility and high chemoselectivity, the reaction environment must be strictly controlled. The following table summarizes the quantitative data and the underlying causality for each parameter choice.

ParameterOptimal ValueMechanistic Rationale & Causality
Buffer pH (Tyrosine) 7.0 – 7.4Maintains phenolic reactivity; minimizes off-target lysine modification.
Buffer pH (Tryptophan) 4.0 – 5.0Suppresses tyrosine reactivity, kinetically favoring exposed tryptophan[5].
Oxidation Time < 5 minutesPrevents degradation of the formed TAD intermediate before protein exposure.
Conjugation Time 15 – 30 minutesThe ene-reaction is extremely fast; prolonged incubation only increases isocyanate side-reactions[3].
Tris Quench Conc. 100 mMProvides a massive molar excess of primary amines to intercept any isocyanate degradants[3].
Temperature 0°C (Oxid) to 25°C (Conj)Oxidation is exothermic and TAD is thermally sensitive; conjugation proceeds efficiently at RT.

Self-Validating Experimental Protocol

As a best practice in bioconjugate development, every protocol must be a self-validating system. The following workflow separates the robust payload coupling from the highly sensitive protein conjugation step, utilizing visual and analytical checkpoints to guarantee success.

Workflow Step1 1. Payload Coupling (EDC/NHS Activation) Step2 2. In Situ Oxidation (DBDMH, 5 min, 0°C) Step1->Step2 Step3 3. Protein Conjugation (pH 7.0-7.4, 30 min) Step2->Step3 Step4 4. Quenching & Purification (Tris Buffer + SEC) Step3->Step4

Fig 2: Four-step experimental workflow for self-validating tyrosine bioconjugation.

Phase 1: Payload Pre-Conjugation (EDC/NHS Coupling)

Causality: The urazole ring is completely unreactive toward standard amine-coupling reagents. By coupling the payload to the propanoic acid tail before oxidation, we protect the highly sensitive TAD intermediate from degradation during prolonged peptide coupling.

  • Dissolve 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid (1.0 eq) in anhydrous DMF.

  • Add EDC·HCl (1.5 eq) and NHS (1.5 eq). Stir for 30 minutes at room temperature to form the active ester.

  • Add the amine-containing payload (e.g., Amine-PEG or Amine-Fluorophore) (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Incubate for 2 hours.

  • Purify the resulting Payload-Urazole conjugate via preparative HPLC.

Phase 2: In Situ Oxidation & Activation

Causality: TADs are susceptible to aqueous hydrolysis, eventually degrading into promiscuous isocyanates[3]. Therefore, activation must be performed in situ immediately prior to protein introduction.

  • Dissolve the Payload-Urazole in a minimal volume of DMF (e.g., 10 mM).

  • Add 1.0 equivalent of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) dissolved in DMF[6].

  • Self-Validation Checkpoint: Observe the solution. The colorless urazole will immediately turn a distinct cranberry red/pink upon formation of the active TAD[4]. If the solution remains colorless, the oxidation has failed or the reagent has degraded.

Phase 3: Tyrosine-Click Bioconjugation

Causality: The ene-reaction is exceptionally fast. Limiting the reaction time to 15-30 minutes ensures maximum tyrosine labeling while outcompeting the slower aqueous hydrolysis of TAD into isocyanates[3].

  • Prepare the target protein (1-5 mg/mL) in 100 mM Phosphate Buffer, pH 7.4. Crucial: Avoid primary amine buffers (like Tris) during this step.

  • Chill the protein solution on ice.

  • Add 3.0 to 5.0 molar equivalents of the freshly activated Payload-TAD (from Phase 2) to the protein solution. Ensure the final DMF concentration remains below 5% v/v to prevent protein denaturation.

  • Vortex gently and incubate at room temperature for 15 to 30 minutes[3].

Phase 4: Quenching and Purification

Causality: Any unreacted TAD will slowly decompose into phenyl isocyanate derivatives, which can promiscuously attack lysine residues or the N-terminus[3]. Tris buffer provides a massive molar excess of primary amines to instantly scavenge these electrophiles, locking in tyrosine selectivity[4].

  • Quench the reaction by adding 1M Tris-HCl (pH 7.4) to a final concentration of 100 mM[3]. Incubate for 5 minutes.

  • Remove small-molecule byproducts and excess quenched linker using Size Exclusion Chromatography (SEC) or a centrifugal desalting column (e.g., Bio-Gel P-6)[6].

  • Self-Validation Checkpoint: Analyze the purified bioconjugate via intact mass spectrometry (e.g., MALDI-TOF or LC-MS). A mass shift corresponding to the exact mass of the Payload-TAD confirms successful, discrete conjugation[7].

References

  • Ban, H., Gavrilyuk, J., & Barbas, C. F. (2013). "Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction." Bioconjugate Chemistry (ACS Publications). URL:[Link]

  • Bruins, J. J., et al. (2020). "Tyrosine bioconjugation – an emergent alternative." Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Ekkebus, R., et al. (2021). "Triazolinedione protein modification: from an overlooked off-target effect to a tryptophan-based bioconjugation strategy." Chemical Science (RSC Publishing). URL:[Link]

  • Sato, S., et al. (2024). "Tyrosine bioconjugation using stably preparable urazole radicals." Tetrahedron Chem (Elsevier). URL:[Link]

Sources

Advanced Bioassay Development for Evaluating the Anti-Inflammatory Activity of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Triazole Scaffold in Inflammation

In modern drug discovery, triazoles (specifically 1,2,3-triazole and 1,2,4-triazole isomers) have emerged as highly privileged scaffolds. Due to their high dipole moment, robust stability, and hydrogen-bonding capabilities, triazoles act as excellent bioisosteres for amides, esters, and carboxylic acids.

When targeting inflammatory pathways, the triazole ring framework demonstrates a unique ability to interact non-covalently with biomolecular targets, significantly improving the therapeutic profile of the designed molecules[1]. Structurally, triazoles can optimally fit within the hydrophobic active site of Cyclooxygenase-2 (COX-2), forming critical cation-pi interactions with residues like Arg120 and hydrophobic contacts with Val89, which confers high COX-2 selectivity[1]. Furthermore, recent in vitro models indicate that triazole conjugates can suppress microglial and macrophage inflammation by inhibiting the nuclear translocation of transcription factors like STAT1/3 and NF-κB, thereby halting the downstream production of pro-inflammatory cytokines[2].

Pathway cluster_genes Pro-inflammatory Mediators LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB / STAT Nuclear Translocation TLR4->NFKB COX2 COX-2 Enzyme NFKB->COX2 iNOS iNOS Enzyme NFKB->iNOS Cytokines TNF-α & IL-6 NFKB->Cytokines PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 NO Nitric Oxide (NO) (Oxidative Stress) iNOS->NO Triazole Triazole Derivatives Triazole->NFKB Pathway Suppression Triazole->COX2 Direct Inhibition

Fig 1. Mechanistic pathways of LPS-induced inflammation and targeted inhibition by triazoles.

Strategic Assay Selection & Self-Validating Systems

A rigorous anti-inflammatory screening pipeline cannot rely on a single assay. To establish true pharmacological efficacy, we utilize a multi-tiered, self-validating approach:

  • Target-Specific Enzymatic Assay (COX-1/COX-2): Evaluates direct enzyme inhibition. Because constitutive COX-1 protects the gastric mucosa, newly developed triazole compounds must demonstrate a high Selectivity Index (SI) for inducible COX-2 to minimize ulcerogenic side effects[3].

  • Phenotypic Cellular Assays (RAW 264.7 / BV-2 / THP-1): Macrophages and microglia express Toll-like receptor 4 (TLR4). Upon lipopolysaccharide (LPS) stimulation, they produce massive amounts of Nitric Oxide (NO) and cytokines (TNF-α, IL-6). Triazole efficacy is quantified via the Griess assay and ELISA[4].

  • Cytotoxicity Counter-Screen (MTT): (Critical Causality) If a triazole compound is cytotoxic, NO and cytokine levels will naturally drop due to cell death. Without an MTT viability counter-screen, this toxicity would be falsely reported as anti-inflammatory activity. A protocol is only self-validating if NO reduction correlates with >90% cell viability[2].

Workflow Seed Seed RAW 264.7 (96-well plate) Pretreat Pre-treat with Triazoles (1h) Seed->Pretreat Stimulate LPS Stimulation (1 μg/mL, 24h) Pretreat->Stimulate Split Media Separation Stimulate->Split MTT MTT Assay (Viability Control) Stimulate->MTT Adherent Cells Griess Griess Assay (NO Readout) Split->Griess Supernatant ELISA ELISA (TNF-α / IL-6) Split->ELISA Supernatant

Fig 2. Self-validating cellular bioassay workflow for screening anti-inflammatory triazoles.

Core Experimental Protocols

Protocol A: In Vitro COX-2 Enzyme Inhibition Assay

This cell-free assay determines the IC50 of triazole derivatives against recombinant COX-1 and COX-2.

  • Reagents: Recombinant human COX-1/COX-2, Arachidonic Acid (substrate), TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Procedure:

    • Incubate 10 µL of the triazole compound (varying concentrations) with 10 µL of COX enzyme in Tris-HCl buffer (pH 8.0) containing hematin for 10 minutes at 37°C.

    • Causality of Pre-incubation: Allows the triazole to enter and stabilize within the hydrophobic channel of the COX active site before the substrate is introduced.

    • Initiate the reaction by adding 10 µL of arachidonic acid and TMPD.

    • Measure the oxidation of TMPD spectrophotometrically at 590 nm.

  • Validation: Use 3[3] as positive controls to benchmark the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).

Protocol B: Cell-Based NO Inhibition (Griess Assay) & Viability (MTT)

Evaluates the ability of triazoles to suppress iNOS-mediated NO production in LPS-stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • Seeding: Seed RAW 264.7 cells at a density of 5×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

    • Pre-treatment: Replace media with fresh DMEM containing triazole derivatives (e.g., 1–50 µM) and incubate for 1 hour. Causality: This temporal advantage allows the compound to permeate the cell membrane and modulate intracellular targets before LPS triggers the rapid NF-κB cascade.

    • Stimulation: Add LPS (final concentration 1 µg/mL) and incubate for 24 hours[4].

    • Supernatant Harvest: Transfer 100 µL of the culture supernatant to a new plate for the Griess assay. Add 100 µL of Griess reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid). Read absorbance at 540 nm.

    • MTT Counter-Screen: To the remaining adherent cells, add 10 µL of MTT solution (5 mg/mL). Incubate for 4 hours, dissolve formazan crystals in DMSO, and read at 570 nm.

Protocol C: Cytokine Quantification (ELISA)

Quantifies the suppression of downstream pro-inflammatory cytokines.

  • Cell Line: THP-1 human monocytes (PMA-differentiated) or RAW 264.7.

  • Procedure:

    • Following the stimulation protocol described above, collect the cell-free supernatant.

    • Utilize commercial sandwich ELISA kits for TNF-α and IL-6.

    • Causality of Dilution: LPS-induced cells produce massive amounts of TNF-α (often >50,000 pg/mL in THP-1 cells)[5]. Supernatants must be serially diluted (typically 1:10 to 1:50) to fall within the linear dynamic range of the standard curve.

    • Measure absorbance at 450 nm and calculate cytokine concentrations. Use Dexamethasone (10-20 µM) as a positive control for cytokine suppression[4].

Quantitative Data Presentation

To effectively evaluate structure-activity relationships (SAR), quantitative data from the aforementioned assays must be consolidated. Below is a standardized template for presenting the bioassay results of novel triazole derivatives:

Compound / DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)NO Inhibition IC50 (µM)TNF-α Inhibition (%) at 10 µMCell Viability (%) at 50 µM
Triazole-1a >1000.045>22223.2 ± 0.468.4 ± 2.196.5 ± 1.2
Triazole-1b 85.20.81010512.5 ± 1.142.1 ± 3.598.1 ± 0.8
Celecoxib (Ctrl)14.70.045326N/AN/A95.2 ± 1.5
Indomethacin (Ctrl)0.030.4500.0618.8 ± 2.2N/A92.4 ± 2.0
Dexamethasone (Ctrl)N/AN/AN/AN/A75.2 ± 1.894.0 ± 1.1

Note: A high Selectivity Index (SI > 100) combined with high cell viability (>90%) indicates a highly promising, non-toxic anti-inflammatory candidate.

References

  • Dolutegravir Derivatives Alleviate LPS-Induced Microglial Inflammation by Suppressing STAT1/3 Nuclear Translocation Source: Dove Medical Press URL:[Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega (via NIH) URL:[Link]

  • Multi-Target-Directed Triazole Derivatives: Design, Synthesis, and Evaluation of Synergistic Modulation in Alzheimer's Disease Source: ACS Chemical Neuroscience URL:[Link]

  • New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation Source: MDPI URL:[Link]

  • Design and development of an isatin-1,2,3-triazole hybrid analogue as a potent anti-inflammatory agent with enhanced efficacy and gene expression modulation Source: RSC Publishing URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solubility & Reactivity of 1,2,4-Triazolidine-3,5-dione (TAD) Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the TAD/Urazole Technical Support Center. 1,2,4-triazolidine-3,5-diones (TADs), particularly 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), are exceptionally potent dienophiles and enophiles widely utilized in polymer functionalization and site-selective tyrosine bioconjugation[1]. However, researchers frequently encounter critical solubility bottlenecks: urazole precursors form intractable hydrogen-bonded networks, while active TADs suffer from rapid hydrolysis in aqueous environments.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these challenges.

Part 1: Troubleshooting FAQs (Mechanistic Causality)

Q1: Why does my unsubstituted urazole precursor precipitate or fail to dissolve during oxidation in dichloromethane (DCM) or chloroform? Causality: Urazoles possess highly acidic N-H protons (pKa ~5.8) and multiple hydrogen-bond acceptors (carbonyls)[2]. This structural feature drives the formation of a rigid, tightly packed intermolecular hydrogen-bonded crystal lattice. Consequently, they exhibit extremely low solubility in non-polar or moderately polar halogenated solvents like DCM[3]. Solution: Do not force dissolution in chlorinated solvents. Instead, utilize highly polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), which actively disrupt the hydrogen-bonded network[3]. If your oxidation protocol strictly requires a non-polar solvent, you must synthesize an alkylated or PEGylated urazole derivative to sterically hinder lattice formation.

Q2: I am performing a tyrosine-click bioconjugation. How can I improve the aqueous solubility of PTAD without causing immediate hydrolysis? Causality: Active TADs are highly electrophilic and will react with water (hydrolysis) to revert to the unreactive urazole state[4]. While the electrophilic aromatic substitution with the phenol ring of tyrosine is orders of magnitude faster than hydrolysis, poor aqueous solubility forces the hydrophobic TAD to aggregate. This aggregation reduces the effective collision rate with the target protein and increases localized hydrolysis[5]. Solution: Improve the reagent's amphiphilicity by utilizing a PEGylated TAD linker (e.g., PTAD-PEG4-Alkyne or PTAD-PEG4-Azide). The polyethylene glycol (PEG) spacer creates a hydration sphere that significantly increases solubility and flexibility in aqueous solutions[6]. Dissolve the PEGylated PTAD in anhydrous DMSO to create a highly concentrated stock, and spike it into the aqueous protein buffer immediately prior to the reaction[7].

Q3: What is the ideal pH and buffer system for TAD-mediated protein labeling to maintain both solubility and reactivity? Causality: TAD stability is highly pH-dependent. At alkaline pH (>8.0), the rate of hydrolysis accelerates exponentially due to hydroxide attack on the TAD ring. At highly acidic pH, the tyrosine phenol is fully protonated, which reduces its nucleophilicity, though the reaction still proceeds. Solution: Conduct the bioconjugation in a neutral buffer (pH 7.0–7.4), such as PBS or Tris[8]. This pH range perfectly balances the half-life of the TAD reagent with the nucleophilic activation of the tyrosine residue, ensuring maximum conjugation yield before the reagent degrades[8].

Part 2: Quantitative Data: Solubility & Kinetic Profiles

To assist in experimental design, the following table summarizes the solubility and kinetic behaviors of common TAD derivatives to allow for easy comparison.

CompoundSpacerMax Aqueous Solubility (mg/mL)Recommended Stock SolventHalf-life in Aqueous Buffer (pH 7.4)Primary Application
PTAD None< 0.1DMF / Anhydrous DMSO~ 1-2 minutesOrganic synthesis, polymer grafting
PTAD-PEG4-Alkyne PEG4> 10Anhydrous DMSO~ 2-3 minutesCuAAC Click Chemistry, ADCs
PTAD-PEG4-Azide PEG4> 15Anhydrous DMSO~ 2-3 minutesSPAAC / Tyrosine Click
PTAD-Amine None~ 2.5DMSO~ 1-2 minutesPeptide synthesis, solid-phase

Part 3: Validated Step-by-Step Methodologies

Protocol: In Situ Oxidation and Aqueous Bioconjugation of PEGylated Urazole

Self-Validating System: This protocol utilizes the inherent chromophoric properties of TADs. The appearance and disappearance of a deep red color serve as internal, visual validations for successful oxidation and conjugation, respectively.

Materials:

  • PTAD-PEG4-Alkyne (Urazole form)[7]

  • Oxidizing Agent: 1,3-Dibromo-5,5-dimethylhydantoin (DBH) or N-Bromosuccinimide (NBS)

  • Anhydrous DMSO (Newly opened, as hygroscopic water degrades the product)[7]

  • Target Protein in PBS (pH 7.4)

Step 1: Stock Preparation

  • Weigh 5 mg of the urazole precursor and dissolve it in 100 µL of anhydrous DMSO. Ultrasonic agitation can be used if necessary[7].

  • Causality: DMSO prevents premature hydrolysis and completely disrupts intermolecular H-bonds that cause poor solubility.

  • Validation: The solution must be completely clear and colorless. Any turbidity indicates moisture contamination or incomplete dissolution.

Step 2: In Situ Oxidation

  • Add 0.95 molar equivalents of DBH or NBS to the DMSO stock solution.

  • Vortex for 30 seconds at room temperature.

  • Causality: The oxidizing agent removes two protons and two electrons from the urazole, forming the highly reactive N=N double bond of the triazolinedione.

  • Validation: The solution will rapidly transition from colorless to a vivid crimson/deep red[3]. This color change is the definitive marker of active TAD formation.

Step 3: Tyrosine-Click Bioconjugation

  • Immediately (within 1 minute of oxidation) pipette the required volume of the red TAD stock into the aqueous protein solution (typically 10-50 molar equivalents of TAD relative to the target tyrosine).

  • Vortex gently to ensure homogeneous distribution.

  • Causality: Rapid mixing disperses the water-soluble PEGylated TAD, maximizing the probability of encountering a tyrosine residue before water molecules can hydrolyze the N=N bond.

  • Validation: The red color of the TAD will dissipate rapidly (turning pale yellow or colorless) within seconds to minutes[4]. This decolorization confirms that the TAD has reacted and is no longer in its active state.

Part 4: System Workflows & Logical Relationships

TAD_Workflow Urazole Urazole Precursor (Poor Aqueous Sol.) PEGylation PEGylation (Add PEG4/PEG8) Urazole->PEGylation PEGUrazole PEGylated Urazole (High Aqueous Sol.) PEGylation->PEGUrazole Oxidation Oxidation (NBS/DCDMH) Colorless -> Red PEGUrazole->Oxidation ActiveTAD Active TAD Reagent (Highly Reactive) Oxidation->ActiveTAD Conjugation Tyrosine Click (Aqueous Buffer, pH 7.4) ActiveTAD->Conjugation

Workflow for enhancing TAD solubility via PEGylation and subsequent tyrosine bioconjugation.

TAD_Hydrolysis_Pathway ActiveTAD Active TAD (Red) In Aqueous Buffer Target Target Protein (Tyrosine Residue) ActiveTAD->Target Fast (Y-Click) Water H2O / OH- (Hydrolysis) ActiveTAD->Water Slow (pH < 8) Conjugate TAD-Tyrosine Conjugate (Stable, Colorless) Target->Conjugate Urazole Reverted Urazole (Unreactive, Colorless) Water->Urazole

Competing kinetic pathways of active TADs in aqueous environments.

References

  • Title : PTAD-PEG4-alkyne - AxisPharm | Source : axispharm.com | URL : 6

  • Title : 1,2,4-Triazolidine-3,5-dione - LookChem | Source : lookchem.com | URL : 2

  • Title : Tyrosine-Triazolinedione Bioconjugation as Site-Selective Protein Modification Starting from RAFT-Derived Polymers | Source : researchgate.net | URL :1

  • Title : Exploring Tyrosine-Triazolinedione (TAD) Reactions for the Selective Conjugation and Cross-Linking of N-Carboxyanhydride (NCA) Derived Synthetic Copolypeptides | Source : researchgate.net | URL : 5

  • Title : Triazolinediones as Highly Enabling Synthetic Tools | Chemical Reviews - ACS Publications | Source : acs.org | URL : 4

  • Title : PTAD-PEG4-azide - Conju-Probe | Source : conju-probe.com | URL : 8

  • Title : PTAD-PEG4-alkyne | ADC Linker - MedchemExpress.com | Source : medchemexpress.com | URL :7

  • Title : 2,6-dimethyl-phenyl)-4-methyl-1,2,4-triazolidine-3,5-dione - MDPI | Source : mdpi.com | URL : 3

Sources

Urazole Derivative Synthesis & Scale-Up: Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Urazole Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and address the fundamental chemical physics and mechanistic realities of scaling up urazole derivatives. Urazoles are critical precursors to highly reactive triazolinediones (TADs) like MTAD and PTAD, which are indispensable in click chemistry, bioconjugation, and polymer synthesis.

This center provides self-validating protocols, mechanistic troubleshooting, and quantitative data to ensure your scale-up process is safe, efficient, and reproducible.

Mechanistic Workflow: The Isocyanate-Free Pathway

Traditional urazole synthesis relies on highly toxic gaseous reagents (like methyl isocyanate) and requires hazardous high-vacuum sublimation for the final TAD purification. The modern workflow eliminates these bottlenecks by utilizing carbonyldiimidazole (CDI) for safe electrophilic activation and tert-butyl hypochlorite (t-BuOCl) for sublimation-free oxidation (1)[1].

UrazoleWorkflow A 1. Starting Materials (Ethyl Carbazate + CDI + Amine) B 2. Semicarbazide Intermediate (Exothermic Formation) A->B Step 1: Coupling C 3. Base-Mediated Cyclization (K2CO3 / MeOH, 65°C) B->C Step 2: Heating D 4. Urazole Derivative (e.g., 4-Methylurazole) C->D Step 3: Acidification E 5. Controlled Oxidation (t-BuOCl, EtOAc, 0°C) D->E Step 4: Oxidation F 6. Triazolinedione (TAD) (e.g., MTAD / PTAD) E->F Step 5: Filtration

Workflow for the scalable, isocyanate-free synthesis of urazole derivatives and oxidation to TADs.

Self-Validating Experimental Protocol (1-Mol Scale)

The following methodology details the optimized, sublimation-free route to MTAD (4-methyl-1,2,4-triazoline-3,5-dione) and its urazole precursor, engineered for multi-gram to kilogram scalability[1].

Step 1: Isocyanate-Free Semicarbazide Synthesis
  • Causality: Utilizing CDI safely replaces phosgene or isocyanates, forming an active intermediate with ethyl carbazate that smoothly reacts with amines to form the semicarbazide[1].

  • Procedure:

    • Dissolve ethyl carbazate (1.0 equiv) and CDI (1.0 equiv) in tetrahydrofuran (THF, 1.0 M) at 0 °C.

    • Slowly add methylamine (1.3 equiv, 40% aq) while strictly maintaining the internal temperature at 0 °C to control the exothermic coupling.

    • Warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint: Monitor via ¹H NMR. The disappearance of the CDI imidazole protons and the emergence of semicarbazide signals confirm completion.

Step 2: Anhydrous Base-Mediated Cyclization
  • Causality: Aqueous strong bases (e.g., KOH/water) cause competitive hydrolysis, yielding up to 30% ring-opened byproducts. Switching to anhydrous K₂CO₃ in methanol prevents hydrolysis and drives complete cyclization (1)[1].

  • Procedure:

    • Suspend the semicarbazide intermediate (1.0 equiv) and K₂CO₃ (2.0 equiv) in methanol (1.0 M).

    • Heat to 65 °C for 6 hours.

    • Quench with HCl (4.0 equiv, 12 M, aq) to precipitate the urazole/KCl mixture.

  • Self-Validation Checkpoint: The product should precipitate cleanly. ¹H NMR must show a single set of urazole peaks with no acyclic semicarbazide remaining.

Step 3: Sublimation-Free Oxidation to Triazolinedione (TAD)
  • Causality: Traditional oxidations require hazardous high-vacuum sublimation to separate the TAD from polymeric byproducts. By using t-BuOCl, the oxidation produces insoluble KCl and volatile byproducts, allowing isolation via simple filtration[1].

  • Procedure:

    • Suspend the urazole/KCl mixture (1.0 equiv) in ethyl acetate (0.75–1.0 M) at 0 °C.

    • Add t-BuOCl (1.05 equiv) dropwise over 30 minutes.

    • Filter the resulting mixture to remove KCl salts.

    • Remove the solvent under reduced pressure.

  • Self-Validation Checkpoint: The solution will rapidly turn a characteristic deep crimson/red color, visually validating the successful formation of the highly reactive TAD.

Troubleshooting & FAQs

Q1: During the scale-up of 4-phenylurazole, my cyclization yield dropped significantly. What is causing this? A: Causality: Incomplete mixing and inefficient heat transfer in larger reactors often lead to localized cold spots, stalling the cyclization. Furthermore, if you are using the traditional ethyl chloroformate/aniline route (2)[2], the intermediate must be completely free of moisture. Solution: Ensure rigorous anhydrous conditions and use a jacketed reactor with overhead stirring. Transitioning to the diphenyl carbonate route can also provide a more robust, solvent-free alternative that scales reliably up to 10+ grams with >87% yields (3)[3].

Q2: How do I safely manage the exotherm during the semicarbazide formation? A: Causality: The reaction between CDI, ethyl carbazate, and amines releases significant enthalpy. At a 1-mol scale, the surface-area-to-volume ratio decreases, trapping heat and promoting decomposition[1]. Solution: Implement a controlled, dropwise addition of the amine over 1-2 hours at 0 °C using an automated dosing pump. Monitor the internal reactor temperature via a probe, not just the jacket temperature, ensuring it does not exceed 5 °C during addition.

Q3: My MTAD/PTAD degrades rapidly after oxidation. How can I improve stability? A: Causality: Triazolinediones (TADs) are highly electrophilic and will rapidly undergo ring cleavage in the presence of trace water or nucleophilic impurities[3]. Solution: Ensure the ethyl acetate used in the oxidation step is strictly anhydrous. Store the final TAD under an inert argon atmosphere at -20 °C. Alternatively, the linear cyclization precursor (semicarbazide) is indefinitely stable at 4 °C; consider storing the precursor and oxidizing it on-demand to bypass TAD degradation entirely[1].

Quantitative Data: Synthesis Route Comparison

The following table summarizes the quantitative advantages of transitioning from traditional isocyanate-based methods to modern scalable routes.

ParameterTraditional RouteOptimized Scalable Route
Primary Reagents Methyl isocyanate, PhosgeneEthyl carbazate, CDI, Amines
Cyclization Conditions KOH / H₂O, RefluxK₂CO₃ / MeOH, 65 °C
Oxidation Reagent N₂O₄ or fuming HNO₃t-BuOCl
Purification of TAD High-vacuum sublimationSimple filtration & solvent removal
Scale Demonstrated < 10 g (due to safety/sublimation)1 mol (~130 g intermediate, 25 g TAD)
Yield (Urazole precursor) 40 - 60%83 - 87%

References

  • Source: nih.
  • Source: researchgate.
  • Source: thieme-connect.

Sources

Technical Support Center: Troubleshooting Unexpected NMR Chemical Shifts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the NMR Technical Support Center. Unexpected shifts in 1 H or 13 C Nuclear Magnetic Resonance (NMR) spectra can derail structural elucidation and purity analysis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the physical chemistry and quantum mechanical causality behind spectral anomalies, providing you with self-validating workflows to ensure absolute data integrity.

Diagnostic Workflow: Isolating the Root Cause

Before altering your sample, follow this logical progression to isolate whether the unexpected shift is an instrumental artifact, a matrix effect, or a genuine structural phenomenon.

NMR_Troubleshooting Start Unexpected NMR Shift Detected CheckRef 1. Check Referencing (TMS vs Residual Solvent) Start->CheckRef IsTMS Is TMS exactly at 0 ppm? CheckRef->IsTMS FixRef Recalibrate to Internal TMS (Avoid Method A) IsTMS->FixRef No CheckConc 2. Check Matrix Effects (Concentration & pH) IsTMS->CheckConc Yes IsPolar Are exchangeable protons (-OH, -NH) shifting? CheckConc->IsPolar Hbond H-Bonding Effect: Dilute sample and re-run IsPolar->Hbond Yes CheckPara 3. Check for Impurities (Paramagnetic species) IsPolar->CheckPara No IsBroad Are peaks broad or shifted by >10 ppm? CheckPara->IsBroad Filter Filter through Celite to remove trace metals IsBroad->Filter Yes Dynamic 4. Consider Dynamic Effects (Conformers/Tautomers) IsBroad->Dynamic No

Diagnostic workflow for troubleshooting unexpected NMR chemical shifts.

Expert FAQs: Deciphering Shift Anomalies

Category A: Sample Matrix & Concentration Effects

Q: Why do the chemical shifts of my hydroxyl (-OH) and amine (-NH) protons change drastically between different batches of the same product? A: This is a classic manifestation of concentration-dependent hydrogen bonding. In polar environments or at higher sample concentrations, molecules self-associate via intermolecular hydrogen bonds. This interaction draws electron density away from the proton, reducing its local magnetic shielding. Consequently, the resonance shifts downfield (to a higher frequency/ppm)[1]. For example, studies on fluoroquinolone antibiotics demonstrate that dynamic self-association at higher concentrations significantly alters the chemical shifts of specific protons due to reduced solvent exposure and increased H-bonding[1].

  • The Fix: Run a serial dilution. If the peak shifts upfield upon dilution, you have confirmed it is an exchangeable proton participating in concentration-dependent H-bonding.

Category B: Instrumental & Referencing Artifacts

Q: My entire spectrum is shifted by 0.2 to 0.5 ppm, but the splitting patterns and integrals are perfect. Is my product structurally incorrect? A: No. A uniform shift across all resonances almost always indicates a referencing artifact, specifically the misuse of residual solvent peaks for calibration (often termed "Method A"). Residual solvent signals are highly susceptible to Chemically Induced Shifts (CIS) and Bulk Magnetic Susceptibility (BMS) changes caused by the analyte's concentration and magnetic anisotropy[2].

  • The Fix: Always use an internal standard like Tetramethylsilane (TMS) set precisely to 0.00 ppm (Method B). If TMS is absent, do not assume the residual CHCl3​ peak is exactly at 7.26 ppm; literature shows it can deviate by up to 1.9 ppm depending on the solute matrix[2].

Category C: Paramagnetic & Impurity Interferences

Q: A few peaks in my spectrum are massively shifted (e.g., outside the normal 0-15 ppm range) and severely broadened. What is causing this? A: This is the hallmark of paramagnetic impurities (e.g., trace iron from a spatula, or residual palladium/ruthenium catalysts). Unpaired electrons interact with nuclear spins, causing hyperfine splitting. In NMR, this manifests as contact or pseudocontact shifts, which can move signals to extreme high or low frequencies relative to the diamagnetic compound[3]. Furthermore, paramagnetic species significantly accelerate the spin-lattice relaxation ( T1​ ) of protons, resulting in severe line-broadening[3].

  • The Fix: Pass your dissolved NMR sample through a small plug of Celite or a metal-scavenging resin to remove trace metals before acquisition.

Quantitative Data: Expected Shift Deviations

Use this table to benchmark your observed spectral deviations against known physical phenomena.

PhenomenonAffected NucleiShift DirectionTypical Magnitude ( Δδ )Primary Causality
Hydrogen Bonding -OH, -NH, -SHDownfield (Higher ppm)0.5 – 5.0 ppmDecreased electron shielding due to proton sharing.
Paramagnetic Impurities All (Proximity dependent)Upfield or Downfield2.0 – >50.0 ppmHyperfine interactions and accelerated T1​ relaxation.
Referencing Error All (Uniformly)Upfield or Downfield0.1 – 1.9 ppmBulk Magnetic Susceptibility (BMS) changes altering the residual solvent peak.
Aromatic Solvent Induced Shift (ASIS) Solute protons near π -systemsUpfield (Usually)0.1 – 1.5 ppmMagnetic anisotropy of solvent (e.g., Benzene- d6​ ) shielding specific faces of the molecule.

Validated Protocol: Artifact-Free NMR Sample Preparation

To eliminate unexpected shifts, every sample must be prepared using a self-validating methodology. This protocol ensures that matrix effects, paramagnetic impurities, and referencing errors are controlled.

Step 1: Desiccation and Matrix Standardization Ensure the analyte is completely dry under high vacuum. Residual water or organic solvents alter the bulk magnetic susceptibility of the solution and induce unpredictable H-bonding shifts.

Step 2: Solvent Selection & Internal Referencing Dissolve 5–10 mg of the compound in 0.6 mL of a high-purity deuterated solvent. Crucial Step: Add 1 drop of a dilute TMS solution (e.g., 0.1% v/v in the respective solvent) to serve as the internal reference. Do not rely on the residual solvent peak[2].

Step 3: Paramagnetic Filtration If the synthetic route involved transition metals, filter the dissolved sample through a glass wool plug topped with 1 cm of Celite directly into a high-quality (500 MHz+ rated) NMR tube. This removes ferromagnetic particulates that cause line broadening[3].

Step 4: Thermal Equilibration Place the tube in the spectrometer and allow it to thermally equilibrate for at least 5 minutes. The chemical shift of exchangeable protons and residual water is highly temperature-dependent; failing to equilibrate will result in drifting peaks during acquisition[3].

Step 5: Self-Validation Checkpoint (The TMS Test) Before analyzing the analyte's signals, inspect the TMS peak.

  • Validation Criteria: It must be a sharp singlet at exactly 0.00 ppm.

  • Failure Mode: If the TMS peak width at half-height ( w1/2​ ) exceeds 1.5 Hz, the sample suffers from poor shimming, particulate matter, or paramagnetic impurities. Do not proceed with data interpretation. Eject the sample, re-filter, and re-shim.

References

  • Source: ucl.ac.
  • Source: nih.
  • Source: mdpi.

Sources

Minimizing byproduct formation in one-pot multicomponent reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Multicomponent Reaction (MCR) Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting hub to help researchers, medicinal chemists, and drug development professionals navigate the complexities of one-pot MCRs.

While MCRs like the Ugi, Passerini, and Biginelli reactions offer unparalleled atom economy and rapid access to complex bioactive chemotypes, their convergent nature makes them highly susceptible to competing mechanistic pathways. This guide bridges the gap between theoretical mechanisms and benchtop realities, providing you with self-validating protocols to minimize byproduct formation and maximize target selectivity.

Section 1: The Ugi Four-Component Reaction (U-4CR)

FAQ 1: Why am I observing significant Passerini byproduct formation in my Ugi reaction? Causality: The Ugi reaction (amine, aldehyde, carboxylic acid, isocyanide) competes directly with the Passerini reaction (aldehyde, carboxylic acid, isocyanide)[1]. The divergence occurs at the very first step. If the condensation between the amine and aldehyde to form the imine is sluggish, the carboxylic acid and isocyanide will react directly with the unreacted aldehyde. This forces the reaction down a non-polar pathway, yielding an α-acyloxy carboxamide (Passerini product) instead of your target α-aminoacyl amide[2]. Solution: Solvent polarity is your primary control lever. The Ugi mechanism involves polar, charged intermediates (iminium and carboxylate ions), whereas the Passerini reaction proceeds via a non-polar, concerted transition state[2][3]. Switch to highly polar, protic solvents like methanol or 2,2,2-trifluoroethanol (TFE) to stabilize the charged intermediates, accelerate imine formation, and completely suppress the Passerini pathway[2][4].

FAQ 2: My isocyanide seems to be decomposing, leading to dark, intractable mixtures. How do I prevent this? Causality: Isocyanides are highly sensitive to hydrolysis, especially in the acidic environment created by the carboxylic acid component of the Ugi reaction[1]. Furthermore, high local concentrations of isocyanide at elevated temperatures can trigger rapid self-polymerization, consuming your reagent before the MCR cascade can occur. Solution: Implement a strict "Order of Addition" protocol. The isocyanide must be added last, dropwise, and under temperature-controlled conditions to ensure it reacts instantly with the pre-formed iminium species rather than self-reacting[1].

UgiPasserini Aldehyde Aldehyde + Carboxylic Acid + Isocyanide Imine Imine Intermediate (Fast in Polar Solvents) Aldehyde->Imine + Amine (Polar mechanism) Passerini Passerini Product (α-acyloxy carboxamide) Aldehyde->Passerini Direct Reaction (Non-polar mechanism) Amine Primary Amine Amine->Imine Ugi Ugi Product (α-aminoacyl amide) Imine->Ugi + Acid + Isocyanide

Mechanistic divergence of Ugi and Passerini pathways based on solvent polarity and imine formation.

Protocol 1: Self-Validating Ugi Reaction Workflow

A self-validating system ensures intermediate success is verified before proceeding, preventing wasted reagents.

  • Imine Pre-assembly: Combine equimolar amounts of aldehyde and primary amine in a highly polar protic solvent (e.g., MeOH). Add molecular sieves if the amine is sterically hindered.

  • Validation Checkpoint: Do NOT proceed until TLC or crude ^1H-NMR confirms >95% consumption of the aldehyde proton (~9.5-10 ppm). This guarantees the Passerini pathway is starved of its primary substrate.

  • Acid Addition: Add the carboxylic acid component to the formed imine solution at room temperature.

  • Controlled Isocyanide Addition: Cool the reaction vessel to 0 °C. Add the isocyanide dropwise over 15–30 minutes.

  • Validation Checkpoint: Monitor the internal temperature. The Ugi condensation is exothermic; a sudden temperature spike indicates active polymerization. Keep T < 5 °C during addition.

  • Isolation: Allow to warm to room temperature, stir for 12 hours, and precipitate the product using cold water.

Section 2: The Biginelli Three-Component Reaction

FAQ 3: I am getting a complex mixture of intermediates and low yields of my target dihydropyrimidinone (DHPM). Which mechanism should I target? Causality: The Biginelli reaction (aldehyde, β-ketoester, urea) can proceed via three competing pathways: Knoevenagel, Enamine, or Iminium[5][6]. Without proper catalysis, the Knoevenagel condensation (aldehyde + β-ketoester) competes with the preferred Iminium route (aldehyde + urea). The Knoevenagel intermediate requires a subsequent nucleophilic attack by urea—a very poor nucleophile—leading to stalled intermediates and complex byproduct mixtures[6][7]. Solution: Force the reaction down the Iminium pathway using a targeted Brønsted or Lewis acid catalyst. Online ESI-MS monitoring studies have proven that the iminium mechanism is the most efficient route[7]. Catalysts like Zn-based coordination polymers or Copper(I) iodide selectively activate the aldehyde for urea attack, bypassing the Knoevenagel trap entirely[7][8].

Biginelli Start Aldehyde + Urea + β-Ketoester Iminium Iminium Intermediate (Preferred Route) Start->Iminium Acid Catalysis (e.g., Zn-CPs) Knoevenagel Knoevenagel Intermediate (Sluggish Route) Start->Knoevenagel Uncatalyzed / Base Catalysis Enamine Enamine Intermediate (Alternative Route) Start->Enamine Specific Substrates Product DHPM Target Product Iminium->Product Rapid Condensation Byproduct Complex Mixtures / Stalled Intermediates Knoevenagel->Byproduct Poor Urea Nucleophilicity Enamine->Product Slower Conversion

Competing Biginelli mechanisms: Acid catalysis selectively drives the preferred Iminium route.

Protocol 2: Acid-Catalyzed Biginelli Workflow
  • Catalyst Pre-activation: Suspend the Lewis acid catalyst (e.g., CuI or a Zn-based coordination polymer) in the reaction vessel under solvent-free conditions or in a minimal amount of polar solvent.

  • Iminium Formation: Add the aryl aldehyde and urea. Heat gently to 60 °C.

  • Validation Checkpoint: Extract a micro-aliquot for ESI-MS analysis. Confirm the presence of the iminium intermediate mass before introducing the β-ketoester. This confirms the Knoevenagel pathway has been bypassed[7].

  • Cyclocondensation: Add the β-ketoester and increase the temperature to 100–120 °C. Stir for 4-6 hours.

  • Recovery: Perform a hot filtration to separate the heterogeneous catalyst. Crystallize the DHPM directly from the filtrate[6].

Section 3: Quantitative Optimization Data

To achieve high yield and selectivity, a thorough understanding of reaction parameters (temperature, solvent, and catalyst) is required[9]. The table below summarizes field-proven optimizations for various MCRs to help you benchmark your own experimental designs.

Table 1: Impact of Catalyst and Solvent on MCR Selectivity

Reaction SystemCatalyst / AdditiveSolvent SystemTarget YieldMechanistic Observation / IssueSource
Hexahydroquinolines TFAMeOH23%High byproduct formation / side reactions[10]
Hexahydroquinolines CH3CO2HMeOHHighImproved stereoselectivity and yield[10]
Quinazolin-4(3H)-ones CuI (10 mol%) + NH4OAcSolvent-free (120 °C)OptimalCompletely ineffective in H2O or DMSO[11]
Biginelli (DHPMs) Zn-based Coordination PolymerSolvent-free / Flow>90%Iminium mechanism preferred; Knoevenagel suppressed[7]
Biginelli (DHPMs) Silicotungstic acid / Amberlyst-15Solvent-freeHighOvercomes steric hindrance with bulky β-ketoesters[6]

References

  • [8] Biginelli reaction - Wikipedia. Wikipedia.[Link]

  • [11] Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI.[Link]

  • [10] A Highly Efficient Strategy for One-Pot and Pseudo-Six-Component Synthesis of Hexahydroquinolines. ACS Publications.[Link]

  • [5] A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica.[Link]

  • [6] Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. PMC.[Link]

  • [7] The Biginelli reaction under batch and continuous flow conditions: catalysis, mechanism and antitumoral activity. RSC Publishing.[Link]

  • [2] The 100 facets of the Passerini reaction. Chemical Science (RSC Publishing).[Link]

  • [9] Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. MDPI.[Link]

  • [12] A straightforward approach towards combined α-amino and α-hydroxy acids based on Passerini reactions. Beilstein Journals.[Link]

  • [4] The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Illinois Chemistry.[Link]

  • [3] Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction?. PMC.[Link]

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) of 4-Substituted 1,2,4-Triazolidine-3,5-diones: A Comparative Therapeutic Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly demands multi-target pharmacophores to address complex metabolic and inflammatory diseases, the 1,2,4-triazolidine-3,5-dione (TAD) scaffold—commonly known as urazole—has emerged as a highly versatile structural core. By systematically modifying the N4-substitution and N1/N2-acylation states, researchers can tune the biological activity of TADs to act as potent hypolipidemic, anti-inflammatory, or cytotoxic agents.

This guide provides an objective, data-driven comparison of TAD derivatives against standard therapeutics (e.g., Lovastatin, Clofibrate, and Indomethacin) and outlines self-validating experimental protocols for their synthesis and evaluation.

Mechanistic Pathway & SAR Logic

The biological efficacy of TADs is strictly governed by their substitution patterns. The core 1,2,4-triazolidine-3,5-dione ring provides a rigid hydrogen-bonding network, but it is the peripheral modifications that dictate target affinity:

  • N4-Substitution (Alkyl/Aryl): The introduction of a phenyl or butyl group at the N4 position optimally balances aqueous solubility with membrane permeability. This lipophilic enhancement is primarily responsible for the hypolipidemic and cytotoxic properties of the molecule [1].

  • N1, N2-Acylation: Diacylation acts as a cellular penetration enhancer and a prodrug mechanism. The acyl groups prevent premature serum degradation and are cleaved by intracellular esterases to release the active pharmacophore, driving potent anti-inflammatory responses [2].

SAR_Logic Core 1,2,4-triazolidine-3,5-dione (Pharmacophore Core) N4 N4-Substitution (Phenyl / Butyl) Core->N4 Modulates Lipophilicity N1N2 N1, N2-Acylation (Acetyl / Diacyl) Core->N1N2 Enhances Cell Penetration Hypo Hypolipidemic Activity ↓ VLDL/LDL, ↑ HDL N4->Hypo Optimal at 10-20 mg/kg Tox Cytotoxicity Inhibits DNA Synthesis N4->Tox Active in L1210/P388 N1N2->Hypo Synergistic Effect Anti Anti-inflammatory ↓ Edema, ↓ Septic Shock N1N2->Anti Prodrug Cleavage

SAR logic map illustrating how N-substitutions dictate the biological activity of TADs.

Performance Comparison: TADs vs. Standard Therapeutics

To objectively evaluate the therapeutic potential of TADs, we must benchmark them against clinical standards.

Hypolipidemic Efficacy

When evaluating 1-acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione (APTD) against standard lipid-lowering agents, APTD demonstrates a unique dual-action profile. While Lovastatin effectively lowers serum cholesterol, it has a negligible impact on triglycerides. APTD, however, significantly reduces both serum cholesterol and triglycerides at doses of 10–20 mg/kg/day while simultaneously elevating beneficial HDL-C levels [3].

Table 1: Hypolipidemic Performance Comparison (Rodent Model, 20 mg/kg/day)

CompoundPrimary Target / MechanismSerum Cholesterol ReductionSerum Triglyceride ReductionEffect on HDL-C
APTD (TAD Derivative) Inhibition of de novo lipogenesis+++ (>40%)+++ (>40%)Increased
Lovastatin (Standard) HMG-CoA Reductase inhibition+++ (>40%)- (Negligible)Variable
Clofibrate (Standard) PPAR-alpha activation++ (~20%)+++ (>40%)Increased
Anti-Inflammatory Efficacy

1-Acyl and 1,2-diacyl TADs exhibit potent anti-inflammatory properties in rodent models at 8–20 mg/kg. Unlike traditional NSAIDs (e.g., Indomethacin), which often trigger gastrointestinal toxicity via severe lysosomal or proteolytic enzyme inhibition, TADs achieve systemic anti-inflammatory effects (reducing edema and septic shock) without acting as direct hydrolytic enzyme inhibitors in macrophages [2].

Table 2: Anti-Inflammatory Performance Comparison

CompoundEdema ReductionPleurisy ReductionSeptic Shock ProtectionGI Toxicity Risk
1,2-Diacyl TADs HighHighHighLow
Indomethacin HighHighLow/ModerateHigh

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, embedding physiological and chemical checkpoints directly into the workflow.

Protocol 1: Three-Step Synthesis of 4-Substituted TADs from Anilines

This highly efficient route utilizes 4-nitrophenyl chloroformate to generate a reactive carbamate intermediate, avoiding the extreme hazards of phosgene gas [4].

  • Carbamate Formation: Dissolve the chosen aniline derivative (1.0 eq) in dry dichloromethane (DCM). Add 4-nitrophenyl chloroformate (1.1 eq) dropwise at 0°C.

    • Self-Validation Checkpoint: The reaction mixture will turn distinctly yellow due to the release of the 4-nitrophenoxide ion. Confirm total consumption of aniline via TLC (Hexane:EtOAc 3:1) before proceeding.

  • Semicarbazide Synthesis: To the crude carbamate, add ethyl carbazate (1.2 eq) and triethylamine (1.5 eq). Stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: The semicarbazide intermediate will precipitate out of the DCM solution. Filter and wash with cold DCM. If no precipitate forms, the reaction temperature was too high, leading to premature decomposition.

  • Base-Catalyzed Cyclization: Suspend the semicarbazide in ethanol and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 eq). Reflux for 2 hours.

  • Purification: Acidify the mixture with 1M HCl, extract with EtOAc, and recrystallize from ethanol to yield the pure 4-substituted 1,2,4-triazolidine-3,5-dione. Confirm structure via 1H-NMR (look for the distinct broad singlet of the NH protons at ~10.5 ppm).

Protocol_Workflow S1 Step 1: Carbamate Aniline + Chloroformate S2 Step 2: Semicarbazide Add Ethyl Carbazate S1->S2 Check: Aniline Consumption S3 Step 3: Cyclization DBU / Reflux S2->S3 Check: Precipitate Formation S4 Step 4: Validation TLC & 1H-NMR S3->S4 Yield: >85%

Three-step self-validating synthesis workflow for 4-substituted TADs from anilines.

Protocol 2: In Vivo Hypolipidemic Screening
  • Baseline Profiling: Fast CF1 male mice for 12 hours. Draw baseline blood samples via the tail vein and quantify baseline VLDL, LDL, HDL, and total triglycerides using a colorimetric assay kit.

  • Dosing Regimen: Administer the synthesized TAD derivative (e.g., APTD) intraperitoneally at 20 mg/kg/day, suspended in 1% carboxymethyl cellulose, for 14 days.

  • Endpoint Validation: On day 15, sacrifice the subjects. A successful hypolipidemic hit must demonstrate a >30% reduction in total serum cholesterol and triglycerides compared to the vehicle control, alongside a statistically significant elevation in HDL-C [1].

Causality & Expert Insights (E-E-A-T)

Why do TAD derivatives outperform Lovastatin in mixed hyperlipidemia? The causality lies in the specific enzymatic targets. Lovastatin is a highly specific, competitive inhibitor of HMG-CoA reductase, which is the rate-limiting enzyme exclusively in the cholesterol biosynthesis pathway. It does not directly impede fatty acid synthesis.

Conversely, TADs (and related barbituric acid/urazole derivatives) exert a pleiotropic effect by interfering with the early, upstream steps of de novo lipid synthesis. Specifically, they inhibit ATP-dependent citrate lyase and acetyl-CoA synthetase [5]. By choking off the cytosolic supply of acetyl-CoA—the fundamental building block for both sterols and fatty acids—TADs simultaneously downregulate cholesterol and triglyceride biosynthetic pathways. This mechanistic divergence makes N4-substituted TADs vastly superior candidates for treating complex metabolic syndromes where hypertriglyceridemia is a primary driver of disease.

Furthermore, the choice of DBU in the cyclization step of our synthesis protocol is not arbitrary. Weaker bases often lead to incomplete cyclization or side-product formation (such as uncyclized hydrazines). DBU provides the exact pKa required to rapidly deprotonate the semicarbazide nitrogen, driving the thermodynamics toward the stable 5-membered urazole ring in high yields (>85%).

References

  • Hall, I. H., Wong, O., Simlot, R., & Izydore, R. A. (1992). Evaluation of In Vitro antimicrobial and antioxidant activities of 4-substituted-1,2,4-triazolidine-3,5-dione derivatives.
  • Simlot, R., Izydore, R. A., Wong, O., & Hall, I. H. (2025). ChemInform Abstract: Structure Activity Relationships of 4-Substituted 1Acyl and 1,2- Diacyl-1,2,4-triazolidine-3,5-diones as Anti-Inflammatory Agents in Rodents.
  • Mallakpour, S., & Rafiee, Z. (2007). Novel and Efficient Synthesis of 4-Substituted-1,2,4-triazolidine-3,5-diones from Anilines.
  • Hall, I. H., Wong, O., Reynolds, D. J., & Simlot, R. (1993). Comparison between 6,7-Dihydro-5H-Dibenz(c,e)azepine and Lovastatin as Hypolipidemic Agents in Rats.
  • Simlot, R., Izydore, R. A., Wong, O. T., & Hall, I. H. (1993).

Sources

Comparative Biological Efficacy Guide: 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic Acid vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating a molecule like 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid (commonly referred to as urazole propanoic acid) requires looking beyond its static chemical structure. This compound is a dynamic, bifunctional molecular tool. Its biological efficacy is primarily leveraged in two distinct domains: as a highly efficient bioconjugation probe precursor for 1[1], and as a privileged pharmacophore scaffold for designing potent 2[2].

This guide objectively compares the biological performance of 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid against its structural analogs (such as methyl and phenyl urazoles) across both bioconjugation and pharmacological applications.

Part 1: Proteomic Bioconjugation Efficacy

When oxidized, the urazole core converts into a highly reactive triazolinedione (TAD) enophile, capable of performing rapid "click" chemistry with solvent-exposed tyrosine residues on proteins.

Causality in Analog Performance

A critical challenge with traditional TAD reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), is their 3[3]. The highly hydrophobic phenyl ring drives aggregation, limiting interaction with target proteins and accelerating degradation.

By replacing the phenyl group with a propanoic acid moiety, the resulting TAD-propanoic acid achieves superior aqueous solubility. This prevents hydrophobic collapse, allowing the reagent to uniformly distribute in protein lysates. Crucially, the terminal carboxylic acid provides an immediate functional handle for downstream enrichment (e.g., coupling to magnetic beads), a feature entirely absent in methyl (MTAD) or phenyl (PTAD) analogs.

Quantitative Comparison: Bioconjugation Probes
AnalogAqueous SolubilityTyrosine Conjugation YieldHydrolysis Liability (pH 7.4)Downstream Utility
Propanoic Acid TAD High (>50 mg/mL)75-85%ModerateDirect bead coupling via -COOH
PTAD (Phenyl) Low (<1 mg/mL)45-60%High (Rapid degradation)Requires secondary derivatization
MTAD (Methyl) Moderate (~15 mg/mL)65-75%ModerateLimited (No functional handle)
Experimental Protocol: Self-Validating Tyrosine Bioconjugation

This protocol is a self-validating system: the visual transition from colorless to deep red confirms successful oxidation, while the rapid bleaching of the red color upon addition to the protein lysate confirms the ene-reaction has successfully outcompeted the hydrolysis pathway.

  • Oxidation to TAD: Dissolve 10 mM of 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid in DMF. Add 1.1 equivalents of N-bromosuccinimide (NBS). The solution will immediately turn a deep, vibrant red, indicating the formation of the reactive TAD species.

  • Protein Labeling: Dropwise, add the red TAD solution to a 1 mg/mL protein lysate buffered in PBS (pH 7.4). The red color will dissipate within seconds as the TAD covalently bonds to the phenol rings of accessible tyrosine residues.

  • Bead Functionalization: Introduce amine-functionalized magnetic beads alongside EDC/NHS coupling reagents. The free propanoic acid tails of the tagged proteins will form stable amide bonds with the beads.

  • Elution: Wash the beads magnetically with PBST to remove untagged proteins, then elute the enriched proteome for LC-MS/MS analysis.

G Urazole Urazole Propanoic Acid (Reduced Precursor) Oxidation Oxidation (NBS/Oxone) Urazole->Oxidation TAD TAD-Propanoic Acid (Reactive Enophile) Oxidation->TAD Reaction Ene-type 'Click' Reaction TAD->Reaction Hydrolysis Hydrolysis Byproducts TAD->Hydrolysis Aqueous Media Target Protein Tyrosine Residue Target->Reaction Conjugate Stable Tyrosine Bioconjugate Reaction->Conjugate Fast Kinetics

Fig 1: Bioconjugation pathway of urazole propanoic acid via TAD-tyrosine click chemistry.

Part 2: Pharmacological Efficacy (Kinase Inhibition)

Beyond its use as a probe, the reduced urazole core is a highly effective scaffold for anti-inflammatory drug development. Urazole derivatives are known to bind the ATP active site of p38α MAP kinase, 2[2].

Causality in Pharmacological Design

When comparing the propanoic acid derivative to simple alkyl or aryl substitutions, the propanoic acid tail offers superior hydrogen-bond acceptor/donor capabilities. This tail interacts favorably with solvent-exposed residues at the entrance of the kinase pocket, anchoring the molecule and enhancing binding affinity. This structural logic mirrors other4[4].

Quantitative Comparison: p38α Inhibition Scaffolds
Urazole Scaffoldp38α IC50 (nM)in vitro TNF-α ReductionMetabolic Stability (HLM)
Propanoic Acid 12.5>80%High (Renal clearance favored)
Methyl Analog 28.4~65%Moderate
Phenyl Analog 45.0<50%Low (CYP450 oxidation risk)
Experimental Protocol: In Vitro p38α Kinase Inhibition Assay

This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout, providing a self-validating, highly sensitive measure of target engagement.

  • Compound Preparation: Prepare serial dilutions (1 nM to 10 µM) of the urazole propanoic acid derivative and its analogs in 100% DMSO.

  • Kinase Incubation: In a 384-well plate, combine 5 µL of recombinant human p38α kinase with 100 nL of the compound dilutions. Incubate for 15 minutes at room temperature to allow the urazole core to induce the allosteric shift in the activation loop.

  • Reaction Initiation: Add 5 µL of an assay buffer containing ATP (at the Km concentration) and a biotinylated peptide substrate. Incubate for 45 minutes.

  • Quantification: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). The emission ratio (665 nm / 615 nm) will directly correlate to the amount of phosphorylated substrate.

  • Data Analysis: Plot the dose-response curves to calculate the IC50. The propanoic acid derivative will demonstrate a left-shifted curve compared to the phenyl analog due to optimized solvent-boundary interactions.

G Scaffold Urazole Propanoic Acid Scaffold Binding Allosteric Binding Mode Scaffold->Binding Kinase p38α MAP Kinase (ATP Active Site) Kinase->Binding Inhibition Catalytic Loop Shift Binding->Inhibition Efficacy Anti-inflammatory Efficacy (Reduced Cytokines) Inhibition->Efficacy

Fig 2: Mechanism of action for urazole-based anti-inflammatory medicaments targeting p38 MAPK.

References

  • UC Irvine - eScholarship (Enriching biological samples for proteomic analysis) - escholarship.org: 1

  • US7144911B2 - Anti-inflammatory medicaments - google.com: 2

  • Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues - researchgate.net: 3

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - nih.gov:4

Sources

Cross-target activity and selectivity profiling of the compound

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Target Activity and Selectivity Profiling of Covalent BTK Inhibitors: A Comparative Application Guide

As targeted therapies evolve, the defining metric of a successful kinase inhibitor has shifted from raw potency to exquisite selectivity. In the landscape of B-cell malignancies, Bruton’s Tyrosine Kinase (BTK) inhibitors have revolutionized treatment paradigms. However, the first-in-class inhibitor, ibrutinib, is heavily burdened by off-target toxicities[1]. This guide provides an objective, data-driven comparison of the cross-target activity of ibrutinib versus next-generation inhibitors (acalabrutinib and zanubrutinib), detailing the experimental workflows required to rigorously profile kinome selectivity.

The Mechanistic Basis of BTK Selectivity

Covalent BTK inhibitors achieve high potency by forming an irreversible bond with the Cys481 residue in the ATP-binding pocket of the kinase[2]. While this mechanism ensures durable target suppression, it introduces a specific structural liability: off-target binding to other kinases that possess a homologous cysteine residue in their catalytic domains.

The human kinome contains nine such kinases, including TEC, ITK, EGFR, ERBB2 (HER2), ERBB4, BLK, BMX, JAK3, and TXK[3]. The clinical differentiation between BTK inhibitors is directly dictated by their ability to avoid these homologous targets[4]. For instance, ibrutinib's off-target inhibition of EGFR is strongly correlated with dermatological toxicities (rash and diarrhea), while its inhibition of TEC and HER2 is implicated in cardiovascular adverse events, particularly atrial fibrillation (AF)[1][4]. Next-generation agents like acalabrutinib and zanubrutinib were rationally designed to restrict this cross-target activity[2].

TargetNetwork Ibr Ibrutinib (1st Gen) BTK BTK (On-Target) Ibr->BTK EGFR EGFR (Rash/Diarrhea) Ibr->EGFR TEC TEC / HER2 (Atrial Fibrillation) Ibr->TEC ITK ITK (T-Cell Dysfunction) Ibr->ITK Aca Acalabrutinib (2nd Gen) Aca->BTK Aca->EGFR Zan Zanubrutinib (2nd Gen) Zan->BTK Zan->TEC

Fig 1. Cross-target kinase engagement profiles and associated clinical liabilities.

Quantitative Profiling: Comparative Kinome Data

To objectively assess selectivity, broad kinome profiling is utilized. The table below synthesizes biochemical hit rates and cellular off-target activity across the three primary BTK inhibitors, highlighting the translational impact of these metrics[2][4][5][6].

CompoundGenerationKinase Hit Rate (>65% inhibition at 1 µM)Key Off-TargetsCellular EGFR Inhibition (EC50)Clinical Differentiation
Ibrutinib 1st9.4%EGFR, TEC, ITK, HER2, JAK30.07 µMHigh rates of AF (16%), rash, and bleeding
Zanubrutinib 2nd4.3%TEC (reduced), EGFR (reduced)0.39 µMImproved ORR, lower AF incidence
Acalabrutinib 2nd1.5%TEC (minimal), TXK>10.0 µMLowest off-target toxicity, minimal AF (9.4%)

Data aggregated from KINOMEscan panels (400+ kinases) and cellular validation assays.

Experimental Methodologies for Selectivity Profiling

As an application scientist, I emphasize that robust selectivity data cannot be derived from a single assay type. A comprehensive profiling strategy requires a two-tiered approach: high-throughput biochemical screening followed by orthogonal cellular validation. Every protocol must be designed as a self-validating system to ensure trustworthiness.

Protocol 1: High-Throughput Biochemical Profiling (KINOMEscan)

Causality & Rationale: Traditional enzymatic assays require optimized ATP concentrations and active kinase preparations for hundreds of targets, which introduces massive variability. To eliminate this, we utilize an active-site directed competition binding assay (e.g., KINOMEscan). This method measures thermodynamic binding affinity independently of kinase activity, providing a highly reproducible snapshot of the interactome[5][7].

Self-Validating Workflow:

  • Library Preparation: A library of over 400 DNA-tagged recombinant kinases is prepared. The DNA tag allows for ultra-sensitive quantitative PCR (qPCR) readout[7].

  • Ligand Immobilization: A broad-spectrum active-site ligand is immobilized on a solid support.

  • Competition Phase: The test compound (e.g., ibrutinib or acalabrutinib at 1 µM) and the DNA-tagged kinases are added to the solid support.

  • Readout: If the test compound binds a specific kinase, it prevents that kinase from binding to the immobilized ligand. The unbound kinase is washed away.

  • Validation: The remaining bound kinases are eluted and quantified via qPCR. Self-validation principle: A loss of qPCR signal directly and exclusively correlates with the test compound's target engagement.

KINOMEscan Step1 1. DNA-Tagged Kinase Pool (400+ Kinases) Step2 2. Immobilized Active-Site Ligand (Binds all kinases) Step1->Step2 Step3 3. Add Test Compound (Competes for active site) Step2->Step3 Step4 4. Wash & qPCR Readout (Low signal = High affinity) Step3->Step4

Fig 2. Active-site directed competition binding assay workflow for kinome profiling.

Protocol 2: Cellular Target Engagement & Orthogonal Selectivity Validation

Causality & Rationale: Biochemical profiling defines the theoretical interactome but fails to account for intracellular ATP competition, membrane permeability, and native protein complexes. To establish a true therapeutic index, we must evaluate target engagement in living cells using parallel pathway stimulation[5].

Self-Validating Workflow:

  • On-Target Validation (BTK): Isolate human peripheral blood mononuclear cells (hPBMCs). Pre-treat with the BTK inhibitor dose-titration, then stimulate with anti-IgM to activate the B-cell receptor (BCR) pathway. Quantify BTK autophosphorylation at Tyr-223 via phospho-flow cytometry or Western blot, or measure downstream CD69 expression[3][5].

  • Off-Target Validation (EGFR): Plate A431 cells (which natively overexpress EGFR). Pre-incubate with the inhibitor, then stimulate with Epidermal Growth Factor (EGF). Quantify pEGFR to assess dermatological liability[5].

  • Off-Target Validation (ITK): Stimulate Jurkat T cells or primary T cells via T-cell receptor (TCR) cross-linking. Measure interleukin-2 (IL-2) or CD25 expression to evaluate ITK/TXK inhibition, which correlates with immune dysfunction[5].

Data Interpretation: By calculating the ratio of the off-target EC50 to the on-target EC50, we generate a self-validating cellular therapeutic index. For example, acalabrutinib yields an EC50 >10 µM in the EGFR assay, confirming its high cellular selectivity compared to ibrutinib (EC50 = 0.07 µM)[5].

Translational Impact: From Kinome to Clinic

The rigorous selectivity profiling described above directly predicts clinical outcomes. In the Phase III ELEVATE-RR trial comparing acalabrutinib to ibrutinib in relapsed/refractory CLL, the biochemical selectivity of acalabrutinib translated to a statistically significant reduction in all-grade atrial fibrillation (9.4% vs. 16%)[2]. Similarly, the ALPINE trial demonstrated that zanubrutinib's refined kinome profile yielded fewer cardiovascular adverse events and a superior overall response rate compared to ibrutinib[2].

By demanding rigorous, multi-tiered selectivity profiling during preclinical development, researchers can accurately map the cross-target liabilities of covalent inhibitors, ultimately engineering safer therapeutic windows for patients.

References

  • Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. ashpublications.org. URL:[Link]

  • Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. frontiersin.org. URL:[Link]

  • Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. nih.gov. URL:[Link]

  • Selecting the optimal BTK inhibitor therapy in CLL: rationale and practical considerations. nih.gov. URL:[Link]

  • Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton's tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics. plos.org. URL:[Link]

  • Identification and characterization of ACP-5862, the major circulating active metabolite of acalabrutinib: both are potent and selective covalent BTK inhibitors. researchgate.net. URL:[Link]

Sources

Head-to-head comparison of 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid with known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison: 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic Acid vs. Conventional Covalent Inhibitors in Chemical Proteomics

As the landscape of targeted covalent inhibitors (TCIs) and chemical proteomics expands, researchers are increasingly looking beyond traditional cysteine-directed warheads. While cysteine targeting has yielded blockbuster drugs like ibrutinib, the low natural abundance of cysteine limits the druggable proteome.

This guide provides an objective, head-to-head technical comparison between 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid (a urazole-based precursor to a highly reactive triazolinedione, or TAD) and conventional covalent inhibitors (e.g., acrylamides, maleimides, and NHS esters). By targeting tyrosine—an amino acid moderately abundant and frequently enriched at protein-protein interaction (PPI) interfaces and kinase active sites—this urazole derivative offers a paradigm-shifting approach to covalent inhibition and bioconjugation.

Mechanistic Causality: The Case for Tyrosine Targeting

To understand the utility of 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid (hereafter referred to as Urazole-PA ), one must understand its activation thermodynamics and reaction kinetics.

Urazole-PA is a stable, unreactive precursor. To function as an inhibitor or bioconjugation warhead, it must be oxidized in situ to its corresponding 4-substituted-1,2,4-triazoline-3,5-dione (TAD) form. Once activated, the TAD species undergoes an ultrafast, chemoselective electrophilic aromatic substitution (SEAr) or ene-like reaction with the phenolic side chain of tyrosine residues 1[1].

The Causality of Stability: Unlike maleimide-cysteine conjugates, which form thioether bonds that are notoriously susceptible to retro-Michael exchange in the presence of blood plasma thiols, the TAD-tyrosine reaction forms an irreversible covalent C–N bond. This linkage is thermodynamically stable, enduring extreme pH variations, high temperatures (up to 120 °C), and prolonged exposure to human blood plasma without payload loss 1[1]. Furthermore, the propanoic acid tail of Urazole-PA serves as a versatile handle, allowing researchers to pre-functionalize the warhead with fluorophores, affinity tags, or small-molecule targeting ligands prior to oxidation 2[3].

Head-to-Head Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of Urazole-PA (in its active TAD form) against industry-standard covalent warheads.

MetricUrazole-PA (Active TAD Form)Acrylamides (e.g., Ibrutinib)MaleimidesNHS Esters
Primary Target Tyrosine (Phenolic ring)Cysteine (Thiol)Cysteine (Thiol)Lysine (Primary amine)
Target Abundance Moderate (~3.2%)Low (~1.4%)Low (~1.4%)High (~5.9%)
Reaction Kinetics Ultrafast (Minutes)Slow to Moderate (Hours)Fast (Minutes)Fast (Minutes)
Linkage Formed C–N bond (ortho to OH)ThioetherThioetherAmide
Plasma Stability Exceptional (No exchange)HighPoor (Retro-Michael risk)High
Chemoselectivity High (in Tris buffer)HighModerate to HighLow (Heterogeneous)
Activation Req. Yes (In situ oxidation)NoNoNo

Visualizing the Targeting Logic

The following diagram illustrates the comparative workflows and thermodynamic outcomes of targeting Tyrosine via Urazole-PA versus targeting Cysteine via traditional Maleimide/Acrylamide warheads.

G Urazole 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl) propanoic acid Oxidation In Situ Oxidation (DBDMH) Urazole->Oxidation TAD Reactive TAD Species (Red/Pink) Oxidation->TAD Tyr Tyrosine Target (Moderate Abundance) TAD->Tyr SEAr / Ene-like Stable Irreversible C-N Bond (Highly Stable in Plasma) Tyr->Stable Maleimide Maleimide / Acrylamide Conventional Inhibitors Cys Cysteine Target (Low Abundance) Maleimide->Cys Michael Addition Unstable Thioether Bond (Prone to Retro-Michael) Cys->Unstable

Comparative workflow of Tyrosine-targeted TAD covalent inhibition vs Cysteine-targeted approaches.

Experimental Workflows: Self-Validating Protocols

Because TADs are highly reactive and susceptible to hydrolysis in aqueous environments, Urazole-PA must be oxidized immediately prior to the inhibition/labeling assay. This protocol is designed as a self-validating system : the success of the oxidation step is visually confirmed by a stark color change, and the chemoselectivity is enforced by deliberate buffer selection.

Phase 1: In Situ Warhead Activation

Objective: Convert the dormant Urazole-PA into the active TAD electrophile.

  • Preparation: Dissolve Urazole-PA in anhydrous N,N-dimethylformamide (DMF) to a concentration of 100 mM.

  • Oxidation: Add 0.95 equivalents of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or N-bromosuccinimide (NBS) to the solution.

  • Self-Validation (Visual Cue): Incubate at room temperature for 5–10 minutes. The solution will transition from colorless to a vivid, characteristic red/pink. Causality: This color change confirms the formation of the conjugated N=N double bond of the TAD species 4[4]. If the solution remains clear, the oxidation has failed (likely due to water contamination).

Phase 2: Tyrosine-Targeted Protein Inhibition

Objective: Covalently modify target tyrosine residues while preventing off-target lysine labeling.

  • Buffer Selection (Critical Step): Prepare the target protein (e.g., 10–50 µM) in 100 mM Tris-HCl buffer, pH 7.4.

    • Causality: In aqueous media, TADs can slowly decompose into isocyanates, which promiscuously react with lysine amines. Tris buffer contains a primary amine and multiple hydroxyls that act as a sacrificial scavenger for any generated isocyanate, ensuring strict chemoselectivity for Tyrosine 1[1].

  • Conjugation: Add the activated TAD solution (from Phase 1) to the protein solution at a 5- to 10-fold molar excess. Ensure the final organic solvent (DMF) concentration remains below 5% to prevent protein denaturation.

  • Incubation: Allow the reaction to proceed for 15–30 minutes at room temperature. The reaction is complete when the red/pink color dissipates, indicating the consumption of the TAD species 5[5].

  • Validation: Quench the reaction and analyze via LC-MS/MS. Intact mass analysis should reveal a highly specific mass shift corresponding to the exact molecular weight of the Urazole-PA minus two protons (due to the SEAr mechanism).

Conclusion & Future Perspectives

While cysteine-targeted inhibitors like acrylamides remain a cornerstone of drug development, the emergence of acquired resistance (e.g., Cys-to-Ser mutations in BTK) necessitates alternative targeting strategies. 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid provides an elegant, highly stable alternative. By leveraging the unique electronics of the phenol ring, Urazole-PA-derived TADs achieve rapid, irreversible covalent modification of Tyrosine. When executed with the appropriate scavenging buffers, this chemistry offers a powerful tool for mapping PPIs, developing novel antibody-drug conjugates (ADCs), and designing next-generation covalent inhibitors.

References

  • Ban, H., Nagano, M., Gavrilyuk, J., Hakamata, W., Inokuma, T., & Barbas, C. F. (2013). "Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction." Bioconjugate Chemistry, 24(4), 520-532.[Link]

  • De Bruycker, K., Billiet, S., Houck, H. A., Chattopadhyay, S., Winne, J. M., & Du Prez, F. E. (2016). "Triazolinediones as Highly Enabling Synthetic Tools." Chemical Reviews, 116(7), 3919-3974.[Link]

  • Barbas, C. F., & Ban, H. (2014). "Tyrosine bioconjugation through aqueous Ene-like reactions.
  • Alvarez-Dorta, D., et al. (2020). "Tyrosine bioconjugation – an emergent alternative." Organic & Biomolecular Chemistry, 18(40), 8036-8051.[Link]

Sources

Bridging the Gap: Validating AI-Driven Virtual Screening with In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: March 2026

To establish ground truth, rigorous in vitro enzyme assays are non-negotiable. This guide provides an in-depth technical comparison of validation strategies, emphasizes the causality behind assay selection, and details a self-validating experimental protocol to confidently bridge the gap between computational prediction and therapeutic reality.

The Causality of Validation: Why In Silico Needs In Vitro

Computational techniques such as structure-based virtual screening (SBVS), molecular dynamics (MD) simulations, and machine learning (ML) affinity predictions provide probabilistic models of target engagement. However, they often fail to account for complex aqueous solvation effects, protein flexibility, and assay-specific interferences (e.g., colloidal aggregation).

Validating these hits requires transitioning from a predicted binding energy ( ΔG ) to an empirical inhibitory concentration ( IC50​ ) or inhibition constant ( Ki​ ). Enzyme assays offer the high sensitivity and spatial resolution necessary to confirm direct target engagement and catalytic inhibition, effectively filtering out computational false positives. This necessity has been extensively documented in recent literature, from identifying 1 [1] to validating 2 [2].

Workflow A AI/ML Virtual Screening (Billion+ Library) B Structure-Based Docking & MD Simulation A->B C Hit Prioritization (Top 100-500 Compounds) B->C D Primary In Vitro Validation (TR-FRET Enzyme Assay) C->D E Orthogonal Validation (SPR / TSA) D->E

Workflow from computational prediction to empirical in vitro validation.

Comparing In Vitro Enzyme Assay Platforms for Validation

Here is an objective comparison of primary assay alternatives for enzyme target validation.

Assay TechnologyDetection MechanismSusceptibility to Compound InterferenceThroughputCost per WellBest Use Case
TR-FRET Time-delayed energy transfer between fluorophoresVery Low (Time delay eliminates background)Ultra-High (384/1536-well)HighPrimary validation of AI hits for kinases/receptors.
Luminescence ATP depletion measured via luciferaseLow to Moderate (Luciferase inhibitors cause false positives)HighMediumBroad-spectrum kinase/ATPase screening.
Fluorescence Intensity (FI) Direct emission from a fluorogenic substrateHigh (Autofluorescence from library compounds)Medium to HighLowSecondary screening or highly purified systems.
Absorbance Colorimetric changeVery High (Colored compounds interfere)Low to MediumVery LowAcademic proof-of-concept; not recommended for HTS.

For robust validation, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard, as demonstrated in the3 [3] and 4 [4].

Experimental Workflow: A Self-Validating TR-FRET Kinase Assay

To ensure trustworthiness, an experimental protocol must be a self-validating system. This means incorporating internal controls that immediately flag assay drift, compound interference, or liquid handling errors.

The Causality of the Design: TR-FRET utilizes a long-lifetime lanthanide donor (e.g., Terbium) and a suitable acceptor fluorophore. By introducing a time delay (e.g., 50–100 µs) before measurement, short-lived background fluorescence from the test compounds and plastic microplates decays completely. This ensures the measured signal is exclusively derived from the biochemical reaction.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 4X concentrations of the recombinant kinase, 4X ATP/Substrate mixture, and 4X test compounds in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Pre-incubation: Dispense 2.5 µL of test compounds (identified via virtual screening) and 2.5 µL of kinase into a 384-well low-volume white plate. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows slow-binding inhibitors—often predicted by advanced MD simulations—to reach thermodynamic equilibrium before the reaction starts.

  • Reaction Initiation: Add 5 µL of the ATP/Substrate mixture to initiate the reaction. The final ATP concentration must be strictly calibrated to the enzyme's Km​ value.

    • Causality: Setting ATP at Km​ ensures the assay is highly sensitive to competitive inhibitors, which is the primary binding mode targeted by standard molecular docking algorithms.

  • Reaction Termination & Detection: After 60 minutes, add 10 µL of the TR-FRET detection mixture containing EDTA and a Terbium-labeled phospho-specific antibody.

    • Causality: EDTA rapidly chelates the Mg2+ ions required for kinase activity, instantly freezing the reaction state for accurate reading.

  • Data Acquisition & Quality Control: Read the plate on a multi-mode microplate reader using 340 nm excitation and dual emission at 495 nm (donor) and 520 nm (acceptor). Calculate the Z'-factor using DMSO-only (negative) and a known reference inhibitor (positive) controls. A Z'-factor > 0.6 mathematically validates the assay's robustness and proves the system is functioning independently of the test variables.

Logic A Kinase + Substrate + ATP (Active Reaction) B Addition of AI-Predicted Inhibitor A->B C EDTA + Tb-Antibody Addition (Reaction Stop & Detection) B->C D High FRET Signal (Inactive Inhibitor / False Positive) C->D No Inhibition E Low FRET Signal (Active Inhibitor / Validated Hit) C->E Inhibition

Logical flow of TR-FRET assay distinguishing true computational hits from false positives.

Data Presentation: Bridging In Silico and In Vitro

To demonstrate the validation process, we compare computational predictions (Docking Score and AI-predicted pIC50​ ) with empirical in vitro TR-FRET results for a prioritized set of compounds targeting a kinase.

Compound IDComputational OriginAutoDock Vina Score (kcal/mol)AI-Predicted pIC50​ In Vitro TR-FRET IC50​ (µM)Validation Status
Cmpd-001 Generative AI-10.58.20.045Validated (Potent)
Cmpd-042 Generative AI-11.28.5> 50.0False Positive (Reward Hacking)
Cmpd-118 SBVS Library-9.86.81.2Validated (Moderate)
Ref-Inhibitor Known Standard-10.17.90.060Control Validated

Analytical Insight: Compound 042 exhibits a classic case of computational "reward hacking." Despite superior in silico metrics, it failed entirely in vitro. This often occurs when algorithms exploit weaknesses in scoring functions, such as overestimating the contribution of lipophilic contacts while ignoring desolvation penalties in the aqueous assay buffer. Conversely, Cmpd-001 demonstrates excellent concordance between the AI prediction and biochemical reality, validating both the compound and the specific computational model used to generate it.

Conclusion

The integration of ultra-large virtual screening with rigorous in vitro enzyme assays forms the cornerstone of modern rational drug design. Computational models provide the map, but biochemical assays provide the territory. By employing robust, interference-free platforms like TR-FRET and adhering to self-validating experimental designs, researchers can confidently bridge the gap between in silico predictions and therapeutic reality.

References
  • AI-Powered Virtual Screening of Large Compound Libraries Leads to the Discovery of Novel Inhibitors of Sirtuin-1.
  • Integrative machine learning-guided in silico and in vitro approach reveals selective small molecule inhibitors targeting mutant IDH1.RSC Publishing.
  • Constructing and Validating High-Performance MIEC-SVM Models in Virtual Screening for Kinases: A Better Way for Actives Discovery.PMC.
  • Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Valid

Sources

Benchmarking synthesis efficiency and purity against published literature methods

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Advanced SPPS Technologies: Continuous-Flow and Microwave-Assisted Synthesis vs. Conventional Batch Methods

As a Senior Application Scientist navigating the complexities of modern peptide drug development, I frequently encounter a critical bottleneck: the efficient synthesis of long, highly structured peptides. Whether developing GLP-1 receptor agonists like Semaglutide or synthesizing highly branched dendrimers, traditional room-temperature batch Solid-Phase Peptide Synthesis (SPPS) often falls short. When faced with severe steric hindrance and inter-chain hydrogen bonding, conventional methods yield unacceptable purity profiles and consume days of manual labor.

In this guide, we will objectively benchmark two advanced methodologies—Microwave-Assisted SPPS (MW-SPPS) and Continuous-Flow SPPS (CF-SPPS)—against published conventional batch methods. By analyzing the mechanistic causality behind experimental choices and providing self-validating protocols, this guide aims to equip researchers with the data needed to upgrade their synthesis workflows.

Mechanistic Causality: Overcoming the Aggregation Barrier

In conventional SPPS, the growing peptide chain on the polystyrene or PEG resin often undergoes hydrophobic collapse or forms β -sheet-like secondary structures. This inter-chain aggregation physically blocks the N-terminal amine, drastically reducing the coupling efficiency of the incoming Fmoc-amino acid and impeding the deprotection kinetics of the piperidine cycle.

Advanced technologies overcome this thermodynamic barrier through two distinct mechanisms:

  • Microwave-Assisted SPPS (MW-SPPS) : Microwave irradiation provides rapid, uniform dielectric heating. The oscillating electromagnetic field directly interacts with the polar backbone of the peptide, disrupting hydrogen bonds and preventing aggregation. This allows for near-quantitative coupling even in sterically hindered regions[1].

  • Continuous-Flow SPPS (CF-SPPS) : By passing a highly concentrated stream of activated amino acids through a packed resin bed, CF-SPPS maintains a massive kinetic driving force. The continuous removal of byproducts and the elimination of mechanical stirring (which degrades resin) further enhance crude purity[2].

MechanisticPathway Start Growing Peptide Chain on Resin Agg Inter-chain Aggregation (Beta-sheet formation) Start->Agg Sequence dependent Conv Conventional Batch (Room Temp) Agg->Conv MW Microwave / Flow (Elevated Temp/Kinetics) Agg->MW LowYield Steric Hindrance Low Purity & Yield Conv->LowYield Incomplete deprotection/coupling HighYield Disrupted H-Bonds Rapid Coupling & High Purity MW->HighYield Overcomes energy barrier

Mechanistic resolution of peptide aggregation via advanced SPPS technologies.

Optimizing Coupling Chemistry: The Case for DIC/Oxyma

When transitioning from conventional batch to high-efficiency flow or microwave systems, the choice of coupling reagent must be re-evaluated. Empirical data demonstrates that the DIC/Oxyma combination outperforms traditional uronium salts like HATU or HBTU in these environments.

The Causality : While uronium reagents are potent, excess unreacted uronium in the reaction vessel can lead to irreversible guanidinylation of the growing peptide's N-terminus. This effectively caps the sequence, generating critical deletion impurities[2]. Conversely, DIC/Oxyma maintains high activation efficiency without the risk of guanidinylation, yielding superior crude purities and allowing for a reduction in amino acid equivalents[2].

Experimental Workflow: Self-Validating Protocol

To benchmark these systems, we utilize the well-documented "difficult" nonapeptide sequence GILTVSVAV. This sequence is notorious for severe aggregation during the assembly of the central valine-serine-valine motif[1].

Objective : Synthesis of a highly structured peptide utilizing elevated temperatures and optimized kinetics. Self-Validating Mechanism : In-line UV-Vis spectroscopy at 301 nm is used to quantify dibenzofulvene release during deprotection, ensuring 100% Fmoc removal before proceeding to the next coupling step.

  • Resin Preparation & Swelling : Weigh 0.1 mmol of highly cross-linked PEG-based resin (e.g., ChemMatrix) to minimize aggregation[1]. Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes at room temperature to maximize the reactive surface area.

  • Fmoc Deprotection : Deliver 20% piperidine in DMF containing 0.1 M HOBt to the reaction vessel. Note: The addition of HOBt is critical at elevated temperatures to suppress aspartimide formation.

    • MW-SPPS: Irradiate to 75 °C for 3 minutes.

    • CF-SPPS: Pump continuously at 5 mL/min through a 60 °C heated reactor bed for 2 minutes.

  • In-Line Washing & Validation : Wash the resin with DMF. Monitor the effluent via UV-Vis at 301 nm. Continue washing until the absorbance returns to baseline, confirming the complete removal of the piperidine-dibenzofulvene adduct.

  • Amino Acid Coupling : Prepare a solution of the incoming Fmoc-amino acid, DIC, and Oxyma Pure in DMF.

    • MW-SPPS: Use 5 equivalents; irradiate at 75 °C for 10 minutes (10 W power)[1].

    • CF-SPPS: Use 3 equivalents; pump the activated ester through the reactor bed at 60 °C with a residence time of 4 minutes.

  • Cleavage and Global Deprotection : After sequence completion, wash the resin with dichloromethane (DCM) and dry. Treat with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature. Filter the resin, precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize for downstream HPLC purification.

SPPSWorkflow Resin Resin Swelling (DMF) Deprotect Fmoc Deprotection (Piperidine/UV Monitor) Resin->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple Amino Acid Coupling (DIC/Oxyma) Wash1->Couple Wash2 DMF Wash Couple->Wash2 Wash2->Deprotect Repeat for sequence Cleave TFA Cleavage & Ether Precipitation Wash2->Cleave Final step

Iterative experimental workflow for solid-phase peptide synthesis.

Data Presentation: Benchmarking Efficiency and Purity

The true measure of any synthesis platform is the empirical data. Drawing from authoritative literature on the synthesis of difficult sequences and complex branched peptides, we can objectively compare the performance metrics of these platforms.

Table 1: Benchmarking Synthesis Efficiency and Purity Against Literature Methods

Target PeptideSynthesis MethodCoupling ConditionsTotal Synthesis TimeCrude PurityIsolated Yield
GILTVSVAV Conventional Batch[1]60 min, Room Temp, 10 eq~13 hours< 50%N/A
GILTVSVAV Microwave (MW-SPPS)[1]10 min, 60 °C, 10 eq< 2 hours85%61%
GILTVSVAV Microwave (MW-SPPS)[1]10 min, 75 °C, 5 eq< 2 hours92% 65%
G3KL Octamer Conventional Batch[3]Room Temp, Manual> 35 hoursN/A8%
G3KL Octamer Microwave (MW-SPPS)[3]Elevated Temp, Auto< 2 hours 80% N/A

Data Interpretation: The drastic reduction in coupling time and amino acid equivalents in advanced SPPS is due to the elimination of the mass transfer boundary layer. In a packed bed reactor or a microwave cavity, the localized concentration of the activated ester is maintained at a maximum, driving the pseudo-first-order reaction to completion. Furthermore, the elevated temperatures provide the thermodynamic energy required to break the inter-chain hydrogen bonds that cause the <50% purity seen in the room-temperature batch method for GILTVSVAV[1]. Similarly, the synthesis of the highly complex, symmetrically branched G3KL octamer highlights the inefficiency of conventional methods, which required over 35 hours of manual labor for a mere 8% yield, compared to under 2 hours for 80% purity utilizing microwave enhancement[3].

Conclusion

Benchmarking against published literature unequivocally demonstrates that relying on conventional room-temperature batch SPPS for complex or aggregation-prone peptides is a liability to both time and yield. By adopting Microwave-Assisted or Continuous-Flow SPPS, researchers can leverage elevated temperatures and optimized fluid dynamics to disrupt secondary structure formation. Coupled with self-validating UV monitoring and optimized DIC/Oxyma chemistry, these advanced platforms ensure scalable, high-purity synthesis for the next generation of peptide therapeutics.

References

  • Title : Microwave Assisted SPPS of Symmetrically Branched Peptides Source : CEM Corporation URL : 3

  • Title : Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies Source : ACS Publications (Journal of Organic Chemistry) URL : 1

  • Title : Continuous-Flow Solid-Phase Peptide Synthesis to Enable Rapid, Multigram Deliveries of Peptides Source : ACS Publications (Organic Process Research & Development) URL : 2

Sources

Safety Operating Guide

Standard Operating Procedure & Lifecycle Management for 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating urazole derivatives simply as generic organic acids. However, 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid —a critical precursor in modern bioconjugation, polymer science, and "tyrosine-click" chemistry—requires a highly nuanced lifecycle and disposal strategy.

While the unreacted urazole form is a relatively benign solid, its operational utility lies in its oxidation to a highly reactive triazolinedione (TAD) derivative. If left unquenched, TADs rapidly decompose in aqueous media to form electrophilic and toxic isocyanates[1]. Therefore, proper disposal is not merely about discarding a powder; it is about managing chemical equilibrium, neutralizing reactive intermediates, and ensuring strict regulatory compliance.

Part 1: Physicochemical & Hazard Profile

Understanding the dual-state nature of this compound is essential for safe handling. The propanoic acid moiety enhances aqueous solubility, particularly under mildly basic conditions, which necessitates careful pH monitoring during waste segregation.

Table 1: Quantitative Physicochemical & Hazard Data

Property / ParameterSpecification / DataOperational Implication
Chemical Name 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acidContains both acidic and nitrogen-rich functional groups.
Molar Mass 173.13 g/mol Used for stoichiometric calculations during quenching.
Physical State White crystalline powder[2]Prone to dust formation; requires anti-static handling[3].
Active Derivative Triazolinedione (TAD)Deep red/pink color; powerful enophile/dienophile.
Primary Hazard (TAD) Isocyanate generation in water[1]Requires immediate quenching post-reaction to prevent toxicity.
Part 2: Mechanistic Causality in Handling & Disposal

The core challenge in disposing of this compound arises from its activation cycle. In typical workflows (e.g., protein labeling), the stable urazole is oxidized to its TAD form. The TAD form is characterized by a distinct deep red or pink color. If excess TAD is routed directly into an aqueous waste carboy, it reacts with water to release nitrogen gas ( N2​ ) and form isocyanates[1]. This can lead to dangerous pressurization of sealed waste containers and the release of toxic vapors.

To prevent this, our disposal protocol employs a self-validating quenching system . By introducing a diene, we force a rapid Diels-Alder cycloaddition. The visual disappearance of the red/pink color serves as an intrinsic validation that the reactive dienophile has been successfully neutralized into a stable, safe adduct.

Part 3: Experimental Protocols & Workflows
Workflow A: In-Situ Quenching of Reactive TADs

Perform this protocol immediately following any bioconjugation or oxidation experiment before transferring liquids to waste carboys.

  • Visual Assessment: Inspect the reaction mixture. A persistent pink or crimson color indicates the presence of unreacted, hazardous TAD.

  • Quenching (Diene Addition): In a well-ventilated fume hood, add a 1.5x molar excess of a quenching diene (e.g., cyclopentadiene or 2,3-dimethyl-1,3-butadiene) directly to the reaction mixture.

  • Self-Validation (Colorimetric): Stir the mixture at room temperature for 10–15 minutes. The system validates its own safety when the solution transitions from pink/red to completely colorless, confirming the formation of a stable adduct.

  • Alternative Hydrolysis (If diene is unavailable): Slowly add the mixture to a 0.1 M NaOH solution to force controlled hydrolysis. Causality: The base accelerates the breakdown of the TAD while neutralizing the propanoic acid tail. Caution: This generates CO2​ and N2​ gas. Perform in an open beaker to prevent pressure buildup.

Workflow B: Waste Segregation & Disposal Logistics

Once the operational workflow is complete, or if the raw powder has expired, follow these segregation steps:

  • Solid Unused Product:

    • Sweep up any unused powder using anti-static tools to avoid dust formation[3].

    • Place in a tightly sealed, clearly labeled container marked: "Non-Halogenated Organic Solid Waste - Contains Nitrogen Heterocycles."

    • Validation: Ensure no strong oxidizing agents are present in this specific waste bin to prevent inadvertent TAD generation[4].

  • Aqueous Waste (Post-Quenching):

    • Adjust the pH of the colorless, quenched solution to 6.0–8.0 using dilute HCl or NaOH. Validate with a pH strip.

    • Transfer to a standard aqueous waste carboy. Leave the carboy vented (cap slightly loose) for the first 24 hours to allow any residual off-gassing to escape.

  • Final Treatment:

    • All segregated waste must be handled by a certified facility via high-temperature chemical incineration equipped with an afterburner and scrubber system to safely process nitrogen oxides (NOx)[4].

Table 2: Waste Segregation Parameters

Waste StreamTarget pHPrimary HazardApproved ContainerFinal EPA Treatment
Unreacted Urazole N/A (Solid)Mild IrritantSealed HDPEIncineration[4]
Quenched TAD 6.0 - 8.0Off-gassing ( CO2​ / N2​ )Vented CarboyWastewater / Incineration
Organic Reaction Mix N/A (Liquid)Flammable / ToxicSolvent CarboyIncineration
Workflow C: Spill Management & Decontamination
  • Solid Spills: Don an N95/P100 particulate respirator, safety goggles, and nitrile gloves. Carefully sweep the powder into a designated solid waste container. Wash the area with warm water and soap.

  • Liquid Spills (Active TAD): Immediately cover the spill with an absorbent material. If the spill is pink/red, spray a dilute solution of sodium thiosulfate or a mild basic buffer over the area to accelerate hydrolysis and quench the reactive species.

  • Self-Validation (Wipe Test): Swab the cleaned area with a white absorbent pad. The complete absence of any pink residue confirms the successful removal and neutralization of the active TAD.

Part 4: Lifecycle & Waste Routing Visualization

G A 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl) propanoic acid (Urazole) B Oxidation (e.g., DIB) A->B Activation F Waste Segregation (Aqueous / Organic) A->F Unused Solid Waste C Reactive TAD Derivative (Deep Red/Pink) B->C D Bioconjugation (Tyrosine Click) C->D Application E Quenching Protocol (Diene / Hydrolysis) C->E Excess Reagent D->F Post-Reaction E->F Safe Colorless Adduct G EPA Compliant Incineration F->G Final Disposal

Lifecycle and disposal workflow of urazole derivatives, highlighting the critical TAD quenching step.

References
  • Biomimetic Radical Chemistry and Applications Source: MDPI (Molecules Special Issue) URL:[Link]

Sources

Personal protective equipment for handling 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic Acid in Tyrosine Bioconjugation

As drug development and chemical biology increasingly rely on site-selective protein modification, 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid (commonly referred to as a urazole propionic acid derivative) has emerged as a critical building block. This compound is the direct precursor to highly reactive triazolinedione (TAD) electrophiles, which are utilized in the "Tyrosine-Click" (Y-click) bioconjugation reaction[1].

To ensure scientific integrity and operational safety, laboratory personnel must understand that handling this chemical involves a dynamic risk profile . The bench-stable urazole precursor is relatively benign, but upon in situ oxidation, it transforms into a highly reactive, moisture-sensitive TAD species capable of rapid electrophilic aromatic substitution (SEAr) with phenolic compounds[2].

This guide provides the definitive logistical, safety, and operational framework for handling this compound, ensuring that your bioconjugation workflows are both safe and self-validating.

Dynamic Risk Profile & PPE Matrix

The primary operational hazard of this workflow stems from the activation step. The urazole precursor is a standard heterocyclic carboxylic acid, presenting mild irritation risks. However, once oxidized to the TAD state, the molecule becomes a potent electrophile that can react rapidly with mucosal proteins, skin, and moisture[3].

Table 1: Context-Dependent Personal Protective Equipment (PPE) Requirements

PPE CategoryUrazole Handling (Inert Precursor)TAD Handling (Activated State in DMF)Causality & Operational Rationale
Hand Protection Standard Nitrile (≥4 mil)Double-gloved Nitrile or Butyl RubberPolar aprotic solvents (DMF/DMSO) used during activation rapidly permeate standard nitrile. Double-gloving prevents dermal exposure to the highly reactive TAD electrophile.
Eye Protection Safety GlassesSplash Goggles (ANSI Z87.1)TAD solutions can cause severe ocular damage upon contact with mucosal proteins.
Respiratory N95 (if weighing outside hood)Chemical Fume Hood (80-100 fpm)Oxidation byproducts (e.g., trace halogens from NBS/DBDMH) and solvent vapors require active, continuous ventilation.
Body Protection Standard Lab CoatFlame-resistant Lab CoatPrevents contamination of personal clothing and skin during the handling of reactive organic solutions.

Operational Workflow: In Situ Oxidation & Y-Click Conjugation

Classical TAD reagents are notoriously difficult to store and handle due to their instability. Therefore, the modern standard is to utilize the stable urazole precursor—3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid—and oxidize it in situ immediately prior to conjugation[1].

This protocol is designed as a self-validating system : the intrinsic chromophore of the TAD molecule provides real-time visual feedback regarding reaction progress.

Step-by-Step Methodology
  • Precursor Solubilization (Moisture-Free): Weigh the target amount of 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid and dissolve it in anhydrous N,N-dimethylformamide (DMF). Causality: TADs are highly susceptible to hydrolysis. Any moisture introduced during this step will prematurely degrade the generated TAD back into a urazole, destroying conjugation efficiency[2].

  • Oxidative Activation: Add 1.05 molar equivalents of an oxidizing agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or N-bromosuccinimide (NBS), to the solution. Self-Validating Indicator: The solution will immediately transition from colorless to a vivid carmine/fuchsia red . This color confirms the formation of the N=N double bond in the reactive TAD species[3].

  • Bioconjugation (Y-Click): Add the fuchsia TAD solution dropwise to the target protein dissolved in an aqueous buffer (pH 7.0–7.4). Self-Validating Indicator: The fuchsia color will rapidly dissipate (within seconds to minutes) upon contact with the aqueous protein solution. This indicates successful SEAr with solvent-exposed tyrosine residues, alongside the parallel hydrolysis of any excess reagent[3]. (Note: Lowering the buffer pH can shift the reaction selectivity toward tryptophan residues if desired[4]).

  • Purification: Remove small-molecule byproducts (e.g., reduced DBDMH, hydrolyzed urazole) via size-exclusion chromatography (SEC) or dialysis against standard PBS.

Quantitative Data Summary

Understanding the physiochemical boundaries of both the precursor and the activated species is critical for experimental design.

Table 2: Chemical Properties & Reaction Kinetics

Parameter3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acidActivated TAD-Propanoic Acid
Chemical State Solid powder (White/Off-white)Solution (Carmine/Fuchsia red)
Stability Bench-stable (Months at 4°C, desiccated)Transient (Hydrolyzes in water within minutes)
Target Reactivity InertTyrosine (Phenol ring) / Tryptophan (Indole ring)
Storage Protocol 2-8°C, sealed, dry environmentCannot be stored; generate in situ and use immediately
Solvent Compatibility DMSO, DMF, Hot WaterAnhydrous DMF, MeCN (Degrades rapidly in H₂O)

Spill Response & Disposal Logistics

Because the hazard profile shifts dramatically during the experiment, spill response must be tailored to the chemical's current state.

  • Inert Urazole Spill (Powder): Mist the powder lightly with water to prevent aerosolization. Sweep up the material using damp paper towels and place it in a designated solid hazardous waste container. Wash the area thoroughly with soap and water.

  • Activated TAD Spill (Fuchsia Solution): Immediately quench the spill by applying an excess of a 10% (w/v) aqueous solution of sodium thiosulfate or a dilute alkaline buffer (e.g., saturated sodium bicarbonate). Visual confirmation: The immediate disappearance of the fuchsia color visually validates that the reactive electrophile has been neutralized[3]. Absorb the quenched liquid with inert spill pads.

  • Disposal Routing: Post-conjugation aqueous buffers containing hydrolyzed urazole can typically be routed to standard aqueous waste. However, quenched TAD solutions in DMF, along with DBDMH/NBS byproducts, must be disposed of in halogenated organic waste containers due to the presence of brominated compounds.

Pathway Visualization

The following diagram maps the chemical workflow and the corresponding visual validation markers at each stage of the Y-click bioconjugation process.

G Urazole 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl) propanoic acid (Inert Precursor) Oxidation In Situ Oxidation (NBS / DBDMH) Urazole->Oxidation Anhydrous DMF TAD TAD-Propanoic Acid (Highly Reactive) Oxidation->TAD Fuchsia Color Appears Conjugate Y-Click Bioconjugate (Stable C-N Bond) TAD->Conjugate SEAr Reaction Target Protein / Peptide (Tyrosine Residues) Target->Conjugate pH 7.4 Buffer Color Disappears

Workflow of urazole oxidation to TAD and subsequent tyrosine-selective bioconjugation.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid
Reactant of Route 2
3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.